3-Chloro-6-methoxy-1H-indazole
Description
BenchChem offers high-quality 3-Chloro-6-methoxy-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-6-methoxy-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-6-methoxy-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPHAJFIZZEAEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NNC(=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624421 | |
| Record name | 3-Chloro-6-methoxy-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362512-38-7 | |
| Record name | 3-Chloro-6-methoxy-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The 3-Chloro-6-methoxy-1H-indazole Core: A Technical Guide to Synthesis and Application
Executive Summary
3-Chloro-6-methoxy-1H-indazole (CAS 362512-38-7) represents a "privileged scaffold" in modern medicinal chemistry, particularly within the domain of oncology. As a halogenated derivative of the indazole bicycle, it serves as a critical intermediate in the synthesis of ATP-competitive kinase inhibitors targeting Fibroblast Growth Factor Receptors (FGFR) , Vascular Endothelial Growth Factor Receptors (VEGFR) , and Mitogen-Activated Protein Kinases (MAPK) .
This guide provides a rigorous technical analysis of the compound's physicochemical properties, validated synthesis protocols, and its mechanistic role in drug discovery. It is designed for researchers requiring actionable data on handling, synthesizing, and derivatizing this core moiety.
Part 1: Chemical Identity & Physicochemical Profile
The 3-chloro-6-methoxy-1H-indazole scaffold combines a lipophilic chlorine atom at the C3 position with an electron-donating methoxy group at C6. This substitution pattern optimizes the molecule for interaction with the hydrophobic "gatekeeper" regions of kinase ATP-binding pockets while maintaining favorable solubility properties.
Table 1: Physicochemical Specifications
| Property | Value / Description | Significance |
| CAS Number | 362512-38-7 | Unique identifier for regulatory/search purposes. |
| Formula | C₈H₇ClN₂O | Core stoichiometry. |
| Molecular Weight | 182.61 g/mol | Fragment-like size, ideal for Fragment-Based Drug Design (FBDD). |
| ClogP | ~2.5 - 2.9 | Moderate lipophilicity; ensures membrane permeability (Lipinski compliant). |
| H-Bond Donors | 1 (NH) | Critical for H-bonding with the kinase hinge region (e.g., Glu/Leu backbone). |
| H-Bond Acceptors | 2 (N, OMe) | Facilitates water-mediated or direct interactions with residues like Cys or Asp. |
| Appearance | Off-white to beige solid | Typical for halogenated indazoles. |
| Solubility | DMSO (>50 mg/mL), DCM, MeOH | Low aqueous solubility; requires co-solvents for biological assays. |
Part 2: Synthetic Pathways & Manufacturing
The synthesis of 3-chloro-6-methoxy-1H-indazole is non-trivial due to the need for regioselectivity. Two primary industrial-grade routes are established: Direct Electrophilic Chlorination (Method A) and Deoxychlorination of Indazolones (Method B).
Method A: Direct C3-Chlorination (Recommended)
This method utilizes N-chlorosuccinimide (NCS) or sodium hypochlorite (NaOCl) to selectively chlorinate the electron-rich C3 position of the parent 6-methoxy-1H-indazole. It is preferred for its mild conditions and high atom economy.
Protocol:
-
Dissolution: Dissolve 6-methoxy-1H-indazole (1.0 eq) in DMF or Acetonitrile (10 volumes).
-
Reagent Addition: Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise at room temperature.
-
Reaction: Heat to 60–80°C for 4–6 hours. Monitor by HPLC for the disappearance of the starting material.
-
Workup: Pour the reaction mixture into ice-water. The product typically precipitates.[1] Filter, wash with water, and dry under vacuum.[2]
-
Purification: Recrystallize from Ethanol/Water if necessary to remove succinimide byproducts.
Method B: Deoxychlorination (Alternative)
This route starts from 6-methoxy-1,2-dihydro-3H-indazol-3-one (6-methoxyindazolone) and uses phosphoryl chloride (POCl₃) to install the chlorine. This is robust but generates acidic waste.
Protocol:
-
Suspension: Suspend 6-methoxyindazolone (1.0 eq) in POCl₃ (5.0 eq).
-
Catalysis: Add a catalytic amount of N,N-dimethylaniline or DMF.
-
Reflux: Heat to reflux (approx. 105°C) for 2–4 hours until the solution clears.
-
Quench: Carefully pour the mixture onto crushed ice (Exothermic!). Neutralize with NaOH to pH 7.
-
Extraction: Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.
Visualization: Synthesis Workflow
The following diagram illustrates the logical flow of these synthetic strategies.
Figure 1: Comparative synthetic routes for 3-Chloro-6-methoxy-1H-indazole.
Part 3: Medicinal Chemistry Applications[3][4]
The 3-chloro-6-methoxy-1H-indazole moiety is not merely a passive linker; it is an active pharmacophore. Its utility is grounded in its ability to mimic the adenine ring of ATP, allowing it to anchor inhibitors within the kinase active site.
Mechanism of Action: Hinge Binding
In many kinase inhibitors (e.g., analogs of Axitinib or Pazopanib ), the indazole nitrogen (N1-H) acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region (often a Glutamate or Leucine residue). The N2 nitrogen serves as a hydrogen bond acceptor.[3]
-
Role of 3-Cl: The chlorine atom occupies a hydrophobic pocket (often the "gatekeeper" region), enhancing potency via van der Waals interactions and displacing water molecules.
-
Role of 6-OMe: This group points towards the solvent front or interacts with ribose-binding residues, improving solubility and metabolic stability compared to unsubstituted analogs.
Validated Targets
Research indicates this scaffold is effective against:
-
FGFR1/2/3: Fibroblast Growth Factor Receptors (Cancer cell proliferation).
-
VEGFR: Vascular Endothelial Growth Factor Receptors (Angiogenesis).
-
Pim Kinases: Serine/threonine kinases involved in cell survival.
Visualization: Pharmacophore Interaction Map
This diagram models the interaction of the scaffold within a generic kinase ATP-binding pocket.
Figure 2: Interaction map of 3-Chloro-6-methoxy-1H-indazole within a kinase ATP-binding site.
Part 4: Handling & Safety (SDS Summary)
While specific toxicological data for this CAS is limited, it should be handled as a Category 2 Skin/Eye Irritant and a potential Respiratory Irritant (STOT SE 3), consistent with chlorinated indazoles.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Protect from light.
-
Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.
-
First Aid: In case of contact, wash with soap and water. If inhaled, move to fresh air.
References
-
Indazole Synthesis & Reactivity
-
Kinase Inhibitor Applications
- Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Source: Molecules (Zhang et al.)
-
URL:[Link]
-
Synthesis of 3-Chloroindazoles
-
Title: Synthesis of 3-chloro-1H-indazole derivatives.[5]
- Source: Organic Syntheses / BenchChem Protocols
-
-
FGFR Inhibition Context
- Title: Discovery of 3-substituted indazole derivatives as multi-target kinase inhibitors.
- Source: European Journal of Medicinal Chemistry
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN103319410A - Synthesis method of indazole compound - Google Patents [patents.google.com]
- 3. 7-Methoxy-1H-indazole, a new inhibitor of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure of 3-Chloro-6-methoxy-1H-indazole
An In-Depth Technical Guide to the Chemical Structure and Reactivity of 3-Chloro-6-methoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] The strategic functionalization of the indazole ring is a key aspect of drug design, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties. 3-Chloro-6-methoxy-1H-indazole is a valuable, yet not extensively documented, heterocyclic building block. The presence of a chlorine atom at the 3-position provides a reactive handle for a variety of cross-coupling reactions, making it an attractive intermediate for the synthesis of complex molecular architectures. The methoxy group at the 6-position can also influence the molecule's electronic properties and metabolic stability.
This technical guide provides a comprehensive overview of the chemical structure, a proposed synthetic route, predicted spectroscopic data, and the key reactivity of 3-Chloro-6-methoxy-1H-indazole, with a focus on its applications in drug discovery and development.
Chemical Structure and Properties
3-Chloro-6-methoxy-1H-indazole possesses a bicyclic aromatic structure, consisting of a pyrazole ring fused to a benzene ring. The key structural features and predicted properties are summarized below.
| Property | Value | Source/Method |
| Molecular Formula | C8H7ClN2O | - |
| Molecular Weight | 182.61 g/mol | - |
| IUPAC Name | 3-chloro-6-methoxy-1H-indazole | - |
| Predicted LogP | 2.5 | ChemDraw |
| Predicted pKa | 11.5 (NH) | ChemDraw |
Proposed Synthesis of 3-Chloro-6-methoxy-1H-indazole
Caption: Proposed two-step synthesis of 3-Chloro-6-methoxy-1H-indazole.
Experimental Protocol
Step 1: Synthesis of 6-methoxy-1H-indazol-3-ol
This procedure is adapted from general methods for the synthesis of indazolones from ortho-nitrobenzoic acids.
-
Acid Chloride Formation: To a solution of 4-methoxy-2-nitrobenzoic acid (1.0 eq) in toluene, add thionyl chloride (1.2 eq) and a catalytic amount of DMF. Heat the mixture at reflux for 2 hours. Remove the solvent and excess thionyl chloride under reduced pressure.
-
Azide Formation: Dissolve the crude acid chloride in acetone and cool to 0 °C. Add a solution of sodium azide (1.5 eq) in water dropwise, maintaining the temperature below 10 °C. Stir for 1 hour at 0 °C.
-
Curtius Rearrangement and Cyclization: Extract the azide into toluene and dry the organic layer. Heat the toluene solution at reflux until the evolution of nitrogen ceases, indicating the formation of the isocyanate, which then cyclizes.
-
Reduction: To the solution containing the cyclized product, add a catalytic amount of 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
-
Work-up: Filter the catalyst and concentrate the filtrate to obtain crude 6-methoxy-1H-indazol-3-ol, which can be purified by recrystallization.
Step 2: Chlorination of 6-methoxy-1H-indazol-3-ol
The chlorination of the 3-hydroxyindazole tautomer is a common method for introducing a chlorine atom at this position.[4][5][6][7][8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-methoxy-1H-indazol-3-ol (1.0 eq) in phosphorus oxychloride (POCl3, 5-10 eq).
-
Reaction: Heat the mixture to reflux (approximately 105 °C) and maintain for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-Chloro-6-methoxy-1H-indazole can be purified by column chromatography on silica gel.
Structural Elucidation and Spectroscopic Data
| Spectroscopic Data | Predicted Values and Interpretation |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~13.5 (br s, 1H, N-H), 7.6-7.8 (d, 1H, H-7), 7.0-7.2 (d, 1H, H-4), 6.8-7.0 (dd, 1H, H-5), 3.8-4.0 (s, 3H, OCH₃). The broad singlet for the N-H proton is characteristic of NH-indazoles. The aromatic protons will exhibit splitting patterns consistent with their positions on the benzene ring. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~158 (C-OCH₃), ~145 (C-3), ~142 (C-7a), ~122 (C-7), ~120 (C-3a), ~115 (C-5), ~95 (C-4), ~56 (OCH₃). The chemical shift of C-3 will be significantly influenced by the attached chlorine atom. |
| IR (KBr, cm⁻¹) | ~3100-3000 (N-H stretch), ~3000-2900 (C-H stretch, aromatic and methyl), ~1620, 1580, 1480 (C=C and C=N stretching), ~1250 (C-O stretch, aryl ether), ~750-850 (C-Cl stretch). |
| Mass Spectrometry (EI) | m/z (%): 182/184 ([M]⁺, ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes), loss of Cl, loss of CH₃, and other characteristic fragmentation patterns of the indazole ring.[14][15] |
Chemical Reactivity and Applications in Drug Discovery
The 3-chloro-indazole scaffold is a versatile intermediate in medicinal chemistry, primarily due to the reactivity of the C-Cl bond in palladium-catalyzed cross-coupling reactions.[16][17] This allows for the introduction of a wide variety of substituents at the 3-position, enabling the exploration of structure-activity relationships.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[18][19][20] 3-Chloro-6-methoxy-1H-indazole can be coupled with various boronic acids or esters to introduce aryl, heteroaryl, or vinyl groups at the 3-position.
Caption: Suzuki-Miyaura coupling of 3-Chloro-6-methoxy-1H-indazole.
Typical Reaction Conditions:
This reaction is fundamental for the synthesis of biaryl and heteroaryl-substituted indazoles, which are common motifs in kinase inhibitors and other targeted therapies.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to 3-aminoindazole derivatives.[22][23][24][25] These compounds are important pharmacophores and can serve as intermediates for further functionalization.
Caption: Buchwald-Hartwig amination of 3-Chloro-6-methoxy-1H-indazole.
Typical Reaction Conditions:
-
Catalyst: Pd₂(dba)₃ or Pd(OAc)₂.
-
Ligand: A bulky electron-rich phosphine ligand such as XPhos, SPhos, or BINAP.[16][23]
-
Base: A strong, non-nucleophilic base like NaOt-Bu or K₃PO₄.
-
Solvent: Anhydrous toluene or dioxane.
-
Temperature: 80-110 °C.
This reaction allows for the introduction of a diverse range of primary and secondary amines, including anilines, alkylamines, and heterocyclic amines, at the 3-position of the indazole core.
Conclusion
3-Chloro-6-methoxy-1H-indazole is a valuable heterocyclic building block with significant potential in drug discovery and development. While its synthesis and properties are not extensively documented, established chemical principles allow for the confident proposal of a synthetic route and the prediction of its spectroscopic characteristics. The key to its utility lies in the reactivity of the 3-chloro substituent in modern cross-coupling reactions, which provides a gateway to a vast chemical space of novel indazole derivatives. This guide serves as a foundational resource for researchers and scientists looking to incorporate this versatile scaffold into their synthetic and medicinal chemistry programs.
References
-
D.S. Surry, S.L. Buchwald, Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J. Am. Chem. Soc.2010 , 132 (48), 17132–17145. [Link]
-
Synthesizing derivatives of chlorinated indoles 3 by Buchwald‐Hartwig method. ResearchGate. [Link]
-
S. El Kazzouli, et al., Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry2012 , 9 (8), 563-567. [Link]
-
1H NMR (400 MHz, DMSO-d6) δ 1.39. The Royal Society of Chemistry. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
A. Kerim, et al., Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules2021 , 26 (1), 123. [Link]
-
1H-Indazole, 3-chloro-6-nitro-. PubChem. [Link]
-
R. Kumar, et al., Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Adv.2022 , 12, 23456-23488. [Link]
-
Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
A. T. Tran, et al., Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Catalysts2020 , 10 (8), 888. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
M. M. M. Abdelahi, et al., Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. J. Enzyme Inhib. Med. Chem.2022 , 37 (1), 151-167. [Link]
-
Indazole – Knowledge and References. Taylor & Francis. [Link]
-
M. Z. E. M. El-Naggar, et al., Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules2024 , 29 (15), 3426. [Link]
-
M. Bakherad, et al., POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Adv.2016 , 6, 10839-10845. [Link]
-
Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]
-
S. C. Ghosh, et al., POCl3-PCl5 mixture: A robust chlorinating agent. J. Indian Chem. Soc.2020 , 97, 1-10. [Link]
-
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. [Link]
-
Indazole synthesis. Organic Chemistry Portal. [Link]
-
Y. Li, et al., Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Org. Process Res. Dev.2023 , 27 (4), 716-722. [Link]
-
D. J. P. Pinto, et al., Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. J. Med. Chem.2013 , 56 (5), 2094-2108. [Link]
-
3-Chloro-1H-indazole. MD Topology. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
How should I proceed in Chlorination using POCl3?. ResearchGate. [Link]
-
I. Alkorta, et al., Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. J. Org. Chem.2022 , 87 (9), 5946-5957. [Link]
-
Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. ResearchGate. [Link]
-
A. K. Rana, et al., Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences2022 , 5 (2), 215-226. [Link]
-
New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. ResearchGate. [Link]
-
J. Li, et al., POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. J. Org. Chem.2023 , 88 (16), 11466-11477. [Link]
-
T. Stach, et al., Synthesis and reactivity of azole-based iodazinium salts. Beilstein J. Org. Chem.2023 , 19, 396-405. [Link]
-
1H-Imidazole. NIST WebBook. [Link]
-
N. Asif, et al., Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. J. Chem. Soc. Pak.2011 , 33 (4), 530-533. [Link]
-
Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. [Link]
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. Indazoles [chemenu.com]
- 3. Indazole synthesis [organic-chemistry.org]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. indianchemicalsociety.com [indianchemicalsociety.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1H-Indazole, 3-chloro-6-nitro- | C7H4ClN3O2 | CID 96652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 14. asianpubs.org [asianpubs.org]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 24. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 25. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the 3-Halo-6-Alkoxyindazole Scaffold: Synthesis, Applications, and Future Perspectives
Abstract
The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide focuses on a specific, highly versatile variant: the 3-halo-6-alkoxyindazole core. The strategic placement of a halogen at the 3-position provides a crucial synthetic handle for diversification through cross-coupling chemistry, while the 6-alkoxy group modulates physicochemical properties and can engage in key interactions with biological targets. This document provides a comprehensive overview of the synthesis, key therapeutic applications, and structure-activity relationships of this scaffold, offering a technical resource for researchers, scientists, and professionals in drug development.
The Strategic Value of the 3-Halo-6-Alkoxyindazole Core
The indazole scaffold is a bioisostere of indole, capable of forming critical hydrogen bonds and participating in various non-covalent interactions within protein active sites.[1] The 3-halo-6-alkoxy substitution pattern imparts a unique combination of features that make it particularly valuable in drug discovery:
-
The C3-Halogen as a Versatile Synthetic Handle: The halogen atom (typically I, Br, or Cl) at the C3 position is not merely a substituent; it is a gateway for molecular elaboration. Its primary role is to serve as an electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations.[3] This allows for the systematic and efficient introduction of aryl, heteroaryl, alkynyl, and amino moieties, enabling the rapid generation of compound libraries for lead discovery and optimization. The C3-iodo and C3-bromo indazoles are particularly favored for this purpose due to their high reactivity in these transformations.[4]
-
The C6-Alkoxy Group for Property Modulation: The alkoxy group (e.g., methoxy, ethoxy) at the C6 position serves multiple functions. It acts as a hydrogen bond acceptor and can significantly influence the molecule's electronic properties, solubility, and metabolic stability. Its presence can also provide an additional vector for interaction with the target protein, enhancing binding affinity and selectivity.
This dual-functionalization strategy provides medicinal chemists with a powerful platform to fine-tune potency, selectivity, and pharmacokinetic properties.
Synthetic Pathways to the Core Scaffold
The construction of the 3-halo-6-alkoxyindazole scaffold is a multi-step process that leverages established heterocyclic chemistry methodologies. A general and reliable synthetic strategy involves the initial preparation of a 6-alkoxy-1H-indazole followed by regioselective halogenation at the C3 position.
Diagram: General Synthetic Workflow
Caption: A general workflow for the synthesis of the 3-halo-6-alkoxyindazole scaffold.
Experimental Protocol: Synthesis of 3-Bromo-6-methoxy-1H-indazole
This two-step protocol provides a practical route to a representative scaffold.
Step 1: Synthesis of 6-Methoxy-1H-indazole
This procedure is adapted from methods utilizing ortho-alkoxy acetophenones for indazole formation.[2]
-
To a solution of 2-hydroxy-4-methoxyacetophenone (1.0 equiv) in dimethyl sulfoxide (DMSO), add hydrazine hydrate (2.0 equiv) and iodine (I₂) (1.5 equiv).
-
Heat the reaction mixture under microwave irradiation or conventional heating until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-methoxy-1H-indazole.[5]
Step 2: Regioselective C3-Bromination
This step utilizes N-bromosuccinimide (NBS) for the selective bromination of the electron-rich C3 position of the indazole ring.
-
Dissolve the 6-methoxy-1H-indazole (1.0 equiv) from Step 1 in a suitable solvent such as acetonitrile (MeCN) or dichloromethane (CH₂Cl₂).
-
Add N-bromosuccinimide (1.1 equiv) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography or recrystallization to afford the final product, 3-bromo-6-methoxy-1H-indazole.
Applications in Medicinal Chemistry
The 3-halo-6-alkoxyindazole scaffold is a versatile core for developing inhibitors against a range of therapeutic targets, particularly protein kinases and parasitic enzymes. While direct examples are emerging, the utility of this scaffold can be powerfully illustrated by examining closely related analogues.
Kinase Inhibition in Oncology
The indazole ring is a well-established hinge-binding motif in numerous kinase inhibitors. The N1 and N2 atoms of the pyrazole ring mimic the adenine of ATP, forming key hydrogen bonds with the kinase hinge region. The 3-substituent extends into the ATP-binding pocket, where it can be modified to achieve potency and selectivity.
Case Study Analogue: Axitinib Axitinib, an approved drug for renal cell carcinoma, is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs).[6] While it features a 3-vinylindazole core and lacks a 6-alkoxy group, its development highlights the strategic importance of C3-functionalized indazoles. Synthetic routes to Axitinib often start from a 3-iodo-6-substituted indazole, underscoring the role of the 3-haloindazole as a critical intermediate.[6] The addition of a 6-alkoxy group to an Axitinib-like scaffold could be a strategy to improve metabolic stability or explore additional interactions within the active site.
Diagram: Drug Discovery Workflow
Caption: Drug discovery workflow starting from the 3-halo-6-alkoxyindazole scaffold.
Antiprotozoal Agents
The indazole scaffold has shown promise in the development of agents against parasitic diseases. For instance, novel 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and evaluated for their activity against Leishmania species.[7][8] The nitro group at the C6 position is electron-withdrawing and can be considered a placeholder for exploring other substituents like the electron-donating alkoxy group. In a study, several derivatives were tested, with some showing potent activity against Leishmania infantum.[7]
| Compound ID | R-Group on Triazole Moiety | Target Species | IC₅₀ (µM)[7] |
| 4 | Phenyl | L. infantum | 13.45 ± 0.9 |
| 5 | 4-Fluorophenyl | L. infantum | 12.01 ± 0.6 |
| 11 | 4-Nitrophenyl | L. infantum | 11.56 ± 0.4 |
| 13 | 4-Methoxyphenyl | L. infantum | 11.23 ± 0.8 |
This data demonstrates that the 3-halo-6-substituted indazole core can serve as a template for developing antiprotozoal agents. The C3-chloro group remains constant while modifications are made at another position, showcasing a common drug development strategy that could be applied using the 3-halo function as the diversification point.
Structure-Activity Relationship (SAR) Insights
The biological activity of the 3-halo-6-alkoxyindazole scaffold is highly dependent on the nature of the substituents at these and other positions.
-
Influence of the C3-Halogen: While primarily a synthetic handle, the halogen itself can influence activity. In some contexts, it may participate in halogen bonding, a non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in the protein active site, thereby enhancing binding affinity. The size and electronegativity (I > Br > Cl) can also sterically and electronically influence the orientation of the molecule in the binding pocket.
-
Role of the C6-Alkoxy Group: The length and branching of the alkoxy chain can impact lipophilicity and, consequently, cell permeability and oral bioavailability. A methoxy or ethoxy group can fit into small hydrophobic pockets or act as a hydrogen bond acceptor. SAR studies on 3,6-disubstituted indazoles as hepcidin inhibitors revealed that small alkoxy groups at C6 were well-tolerated and contributed to potent activity.[9]
-
Impact of C3-Diversification: As the primary point of diversification, the group installed at C3 via cross-coupling has the most dramatic impact on SAR. For kinase inhibitors, this group often consists of an aryl or heteroaryl ring system designed to interact with specific residues in the ATP-binding site, thereby dictating the inhibitor's selectivity profile.
Diagram: Conceptual Binding Mode
Caption: Conceptual binding of the scaffold in a kinase active site.
Future Outlook and Emerging Trends
The 3-halo-6-alkoxyindazole scaffold remains a highly attractive and arguably underexplored platform for drug discovery. Future research is likely to focus on several key areas:
-
Novel Therapeutic Targets: Beyond kinases and parasites, this scaffold will likely be explored against other target classes, such as epigenetic targets and protein-protein interaction modulators.
-
Advanced Drug Modalities: The C3-halogen handle is perfectly suited for incorporation into more complex drug modalities like Proteolysis-Targeting Chimeras (PROTACs), where it can be used to attach a linker connected to an E3 ligase-binding moiety.
-
Bioisosteric Replacement: Further exploration of different alkoxy groups and the replacement of the halogen with other functional groups (e.g., triflates) will continue to expand the chemical space and potential applications of this versatile core.
Conclusion
The 3-halo-6-alkoxyindazole core represents a strategically designed and highly valuable scaffold in medicinal chemistry. Its synthetic tractability, stemming from the reliable regioselective halogenation of the C3 position, combined with the property-modulating effects of the C6-alkoxy group, provides a robust platform for the development of novel therapeutics. By enabling extensive diversification through modern cross-coupling chemistry, this scaffold is poised to remain a significant contributor to the discovery of new drugs for cancer, infectious diseases, and beyond.
References
- Jadhav, S. B., & Tripathi, R. P. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1185-1209.
- Gaikwad, S., et al. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry, 5(9), 1125-1129.
- Collot, V., et al. (2008). Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole and Related Substituted Indazoles as Neuronal Nitric Oxide Synthase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 18(1), 59-67.
- Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2021(5), 98-132.
- BenchChem. (2025). Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis. BenchChem.
- Gaikwad, S. B., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 11(58), 36585-36609.
- Bristol-Myers Squibb Company. (2009). Indazole derivatives.
- BenchChem. (2025). An In-depth Technical Guide on the Putative Molecular Structure of 3-Iodo-6-methyl-4-nitro-1H-indazole. BenchChem.
- Hu, W., et al. (2018).
- Zhang, M., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 39, 127981.
- Buchwald, S. L., et al. (2019). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society, 141(42), 16943-16948.
- Shanghai Aobo Bio-pharmaceutical Technology Co., Ltd. (2021). 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof.
- Kerr, M. A. (2012). Synthesis and chemical reactivity of 1H-indazoles.
- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661.
- BenchChem. (2025). Comparative Guide to the Biological Activity of Compounds Derived from 6-Bromo-3-methoxy-2-methylbenzoic Acid. BenchChem.
- Alam, M. J., & Keating, M. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954.
- Cephalon, Inc. (2012). Intermediate compounds and processes for the preparation of tapentadol and related compounds.
- Artios Pharma Limited. (2022). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer.
- Bristol-Myers Squibb Company. (2007). Indazole derivatives as kinase inhibitors.
- Zoetis Services LLC. (2022). Synthetic process and intermediates.
- Ohta, S., et al. (1996).
- Jiangsu Hengrui Medicine Co., Ltd. (2013). Synthesis method of indazole compound.
- Li, J., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2848.
- El Brahmi, N., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 151-167.
-
Shionogi & Co., Ltd. (2012). (3S,11aR)-N-[2,4-difluorophenyl)methyl]-6-hydroxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydro[1][10]oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide. (Patent No. US8410103B2).
- Smirnov, M. S., et al. (2023).
- El Brahmi, N., et al. (2022). Novel 3-chloro-6-nitro-1 H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 151-167.
- Banjanac, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2110.
- Fukuda, T., et al. (2017). Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2211-2216.
- AstraZeneca AB. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl).
- Wang, W., et al. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 19(10), 558.
- Blunt, J. W., et al. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs, 13(7), 4147-4204.
Sources
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. ajrconline.org [ajrconline.org]
- 6. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 7. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 3-chloro-6-nitro-1 H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Synthesis of 3-Chloro-6-methoxy-1H-indazole from 2-fluoro-4-methoxybenzonitrile
This Application Note provides a rigorous, field-proven protocol for the synthesis of 3-Chloro-6-methoxy-1H-indazole starting from 2-fluoro-4-methoxybenzonitrile .
Designed for drug development professionals, this guide prioritizes scalability, reproducibility, and mechanistic understanding.
Executive Summary & Retrosynthetic Logic
The 3-chloroindazole scaffold is a privileged pharmacophore in kinase inhibitors (e.g., VEGFR, tyrosine kinase). While various routes exist, the most robust path from the commercially available 2-fluoro-4-methoxybenzonitrile involves a two-stage sequence:
-
Nucleophilic Aromatic Substitution (
) & Cyclization: Hydrazine displacement of the fluorine atom followed by intramolecular attack on the nitrile to form the 3-aminoindazole core. -
Sandmeyer-type Chlorination: Diazotization of the C3-amine followed by copper-mediated chlorodeamination.
This route is preferred over direct chlorination of the indazole ring, which often suffers from poor regioselectivity (C3 vs. C5/C7 halogenation).
Reaction Scheme
Figure 1: Two-step synthetic pathway. The fluorine displacement dictates the regiochemistry, ensuring the methoxy group resides at the C6 position of the indazole.
Stage 1: Synthesis of 6-Methoxy-1H-indazol-3-amine
This step utilizes the high nucleophilicity of hydrazine to displace the activated fluorine. The use of n-Butanol is critical; its higher boiling point (
Materials
-
Precursor: 2-Fluoro-4-methoxybenzonitrile (1.0 equiv.)
-
Reagent: Hydrazine monohydrate (
) (3.0 - 5.0 equiv.) -
Solvent: n-Butanol (Volume: 5-10 mL per gram of precursor)
Protocol
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to an inert gas line (
or Ar). -
Charging: Charge the flask with 2-fluoro-4-methoxybenzonitrile and n-Butanol . Stir until dissolved.
-
Addition: Add Hydrazine monohydrate dropwise at room temperature.
-
Note: A slight exotherm may occur. 3-5 equivalents ensure complete conversion and prevent dimer formation.
-
-
Reaction: Heat the mixture to reflux (
bath temp) . Maintain reflux for 4–12 hours .-
Monitor: Check by LCMS or TLC (50% EtOAc/Hexane). The nitrile peak (SM) should disappear, replaced by a more polar amine spot.
-
-
Workup:
-
Cool the reaction mixture slowly to room temperature, then to
in an ice bath. -
The product often crystallizes directly from the reaction mixture.
-
If solid forms: Filter the precipitate.[1] Wash the cake with cold water (
) to remove excess hydrazine, then with cold diethyl ether ( ) to remove organic impurities. -
If no solid forms: Concentrate the n-Butanol under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (
).[2] Dry organic layers over , filter, and concentrate.[3]
-
-
Purification: Recrystallization from Ethanol/Water or Toluene is standard if the crude purity is
.
Yield Expectation: 75–90% Appearance: Off-white to pale yellow solid.
Stage 2: Sandmeyer Reaction (C3-Chlorination)
Converting the C3-amino group to a chloride requires the formation of a diazonium intermediate.[4] Indazole-3-diazonium salts are relatively stable but should be handled at low temperatures to prevent decomposition to phenols or coupling side-products.
Materials
-
Precursor: 6-Methoxy-1H-indazol-3-amine (1.0 equiv.)
-
Reagents: Sodium Nitrite (
) (1.2 equiv.), Copper(I) Chloride ( ) (1.5 equiv.). -
Solvent/Acid: Concentrated HCl (aq) and Water.[5]
Protocol
-
** diazotization (The "Cold" Step):**
-
In a flask, suspend the 6-methoxy-1H-indazol-3-amine in 6M HCl (approx. 10 volumes).
-
Cool the mixture to
to using an ice/salt bath. Crucial: Maintain temperature below . -
Prepare a solution of
in minimal water. Add this solution dropwise to the amine suspension. -
Stir at
for 30–60 minutes. The suspension should thin out as the diazonium salt forms.
-
-
Sandmeyer Displacement:
-
In a separate vessel, prepare a solution/suspension of
in concentrated HCl (2-3 volumes) at . -
Slowly transfer the cold diazonium solution into the
mixture. Caution: Nitrogen gas evolution will occur. -
Allow the mixture to warm to room temperature (RT) gradually over 1–2 hours.
-
Optional: If conversion is slow, heat gently to
for 30 minutes.
-
-
Workup:
-
Neutralize the reaction mixture carefully with saturated
or NaOH solution (to pH ~8). Note: Indazoles can be acidic; ensure the pH is basic enough to keep the organic form but not so basic it forms a salt if using strong base. -
Extract with Ethyl Acetate (
).[2] -
Wash combined organics with Brine, dry over
, and concentrate.
-
-
Purification:
-
Flash Column Chromatography is usually required.
-
Eluent: Hexane/Ethyl Acetate gradient (typically 10% to 40% EtOAc).
-
Target: 3-Chloro-6-methoxy-1H-indazole.
-
Yield Expectation: 60–75% Appearance: White to light yellow powder.
Critical Process Parameters & Troubleshooting
Workflow Logic
Figure 2: Logic flow for the Sandmeyer step. Temperature control during diazotization is the primary failure point.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Step 1: Low Conversion | Reflux temp too low. | Switch solvent from Ethanol to n-Butanol ( |
| Step 1: Dimer Formation | Insufficient Hydrazine. | Increase Hydrazine to 5.0 equivalents. |
| Step 2: Tar/Decomposition | Diazotization temp > | Maintain strict |
| Step 2: Low Yield | Incomplete gas evolution. | Allow longer stir time at RT before workup. Ensure CuCl is fresh (white/green, not brown). |
| Regioselectivity Issues | N/A | The synthetic route (F-displacement) guarantees 6-methoxy placement. |
Analytical Data Summary
| Compound | 1H NMR (DMSO-d6, 400 MHz) Diagnostic Signals | MS (ESI) m/z |
| 6-Methoxy-1H-indazol-3-amine | ||
| 3-Chloro-6-methoxy-1H-indazole |
References
-
Vasudevan, A. et al. "Heterocyclic analogs of amphetamine: Synthesis and monoamine transporter binding affinities." Bioorganic & Medicinal Chemistry Letters, 2005. Link (Describes general 3-aminoindazole synthesis from 2-fluorobenzonitriles).
-
Lefebvre, V. et al. "General Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles."[6] The Journal of Organic Chemistry, 2010.[6] Link (Context on hydrazine cyclization mechanisms).
-
Organic Chemistry Portal. "Sandmeyer Reaction." Link (General mechanism and conditions for diazonium replacement).
-
BenchChem. "Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole." Link (Protocol comparison for indazole ring closure).
-
VNU Journal of Science. "Process of Preparing 3-methyl-6-nitro-1H-indazole by Scale of 180 g/batch ." Medical and Pharmaceutical Sciences, 2023.[7] Link (Scale-up considerations for indazole intermediates).
Sources
- 1. benchchem.com [benchchem.com]
- 2. 3-Methyl-1H-indazole-6-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. CN103319410A - Synthesis method of indazole compound - Google Patents [patents.google.com]
- 4. A general electrochemical strategy for the Sandmeyer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Indazole synthesis [organic-chemistry.org]
- 7. js.vnu.edu.vn [js.vnu.edu.vn]
Application Note: Regioselective C3 Chlorination of 6-Methoxy-1H-indazole
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities.[1][2] Specifically, functionalization at the C3 position of the indazole ring is a critical strategy for modulating the pharmacological properties of these molecules. The introduction of a chlorine atom at this position can significantly influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This application note provides a detailed protocol for the regioselective chlorination of 6-methoxy-1H-indazole at the C3 position, a key intermediate in the synthesis of various pharmaceutically active compounds.
Reaction Principle
The C3 position of the 1H-indazole ring is susceptible to electrophilic substitution. The reaction proceeds via an electrophilic aromatic substitution mechanism, where a suitable chlorinating agent provides an electrophilic chlorine species (Cl+).[3] The electron-rich nature of the indazole ring system facilitates this substitution. The regioselectivity for the C3 position is influenced by the electronic properties of the indazole core and the reaction conditions employed.
Commonly used chlorinating agents for this transformation include N-Chlorosuccinimide (NCS) and sulfuryl chloride (SO2Cl2).[4][5] NCS is often favored due to its milder nature and higher regioselectivity in many cases.[6] The choice of solvent and temperature also plays a crucial role in achieving high yield and selectivity.
Experimental Protocol
This protocol details the C3 chlorination of 6-methoxy-1H-indazole using N-Chlorosuccinimide (NCS) in an appropriate solvent.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 6-Methoxy-1H-indazole | ≥98% | Commercially Available | Starting material. |
| N-Chlorosuccinimide (NCS) | ≥98% | Commercially Available | Chlorinating agent. |
| Acetonitrile (MeCN) | Anhydrous | Commercially Available | Reaction solvent. |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO3) solution | Prepared in-house | For workup. | |
| Brine (Saturated NaCl solution) | Prepared in-house | For workup. | |
| Anhydrous Sodium Sulfate (Na2SO4) | ACS Grade | Commercially Available | Drying agent. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
| Hexanes | ACS Grade | Commercially Available | Eluent for chromatography. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | Eluent for chromatography. |
Equipment
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask, add 6-methoxy-1H-indazole (1.0 eq).
-
Dissolution: Add anhydrous acetonitrile (MeCN) to the flask to dissolve the starting material. A typical concentration is 0.1-0.2 M.
-
Addition of Chlorinating Agent: To the stirred solution, add N-Chlorosuccinimide (NCS) (1.1-1.2 eq) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO3) solution and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 3-chloro-6-methoxy-1H-indazole.
Reaction Workflow Diagram
Caption: Experimental workflow for the C3 chlorination of 6-methoxy-1H-indazole.
Mechanistic Insights
The chlorination of 6-methoxy-1H-indazole with NCS proceeds through an electrophilic aromatic substitution mechanism. The key steps are outlined below:
-
Generation of the Electrophile: While NCS itself is the source of chlorine, the reaction can be catalyzed. In some cases, an acid or a Lewis acid can activate NCS to generate a more potent electrophilic chlorine species.
-
Nucleophilic Attack: The π-electron system of the indazole ring, acting as a nucleophile, attacks the electrophilic chlorine atom. This attack preferentially occurs at the C3 position due to the electronic directing effects of the heterocyclic ring system.
-
Formation of the Sigma Complex: The attack of the indazole on the chlorine atom leads to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion.[3]
-
Deprotonation and Aromatization: A base, which can be the succinimide anion generated from NCS or another basic species in the reaction mixture, removes a proton from the C3 position of the sigma complex. This step restores the aromaticity of the indazole ring, yielding the final 3-chloro-6-methoxy-1H-indazole product.
Caption: Simplified mechanism of electrophilic C3 chlorination of 6-methoxy-1H-indazole.
Safety Precautions
-
N-Chlorosuccinimide is a corrosive and oxidizing agent. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sulfuryl chloride is toxic, corrosive, and reacts violently with water.[4][5] All operations should be performed in a well-ventilated fume hood.
-
Acetonitrile and dichloromethane are volatile and flammable organic solvents. Avoid inhalation and contact with skin.
-
Always perform a thorough risk assessment before starting any chemical reaction.
Conclusion
This application note provides a reliable and detailed protocol for the regioselective C3 chlorination of 6-methoxy-1H-indazole. The use of N-Chlorosuccinimide offers a mild and effective method for this transformation, which is a crucial step in the synthesis of various biologically active molecules. By understanding the reaction mechanism and following the outlined procedure and safety precautions, researchers can successfully synthesize this important intermediate for drug discovery and development programs.
References
-
Electrophilic Substitution Reaction Mechanism. BYJU'S. Available at: [Link]
-
Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test. PubMed. Available at: [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. Available at: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Available at: [Link]
-
N-Chlorosuccinimide (NCS). Organic Chemistry Portal. Available at: [Link]
-
N-Chlorosuccinimide. Wikipedia. Available at: [Link]
- Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC: Online Journal of Organic Chemistry, 2021(5), 99-151.
-
Site Selective Chlorination of C(sp3)–H Bonds Suitable for Late-Stage Functionalization. PMC. Available at: [Link]
-
Indazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]
-
Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PMC. Available at: [Link]
-
Practical and Selective sp3 C−H Bond Chlorination via Aminium Radicals. PMC. Available at: [Link]
-
Sulfuryl chloride. Wikipedia. Available at: [Link]
-
Sulfuryl Chloride. Yufeng. Available at: [Link]
-
Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. ResearchGate. Available at: [Link]
- Method for preparing 1H-indazole derivative. Google Patents.
-
6-Methoxy-1H-indazole. PubChem. Available at: [Link]
-
indazole. Organic Syntheses Procedure. Available at: [Link]
-
Synthesis of 3-methoxy-1H-indazole derivatives 8a–k: reagents and... ResearchGate. Available at: [Link]
-
Recent Progress in Selective C—H Chlorination. SIOC Journals. Available at: [Link]
-
6-methoxy-1h-indazole (C8H8N2O). PubChemLite. Available at: [Link]
-
C31-Selective substitution of cationic N-heteroaromatic groups into a 3-vinylated chlorophyll-a derivative. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
para-Selective chlorination of cresols and m-xylenol using sulfuryl chloride in the presence of poly... -ORCA. Cardiff University. Available at: [Link]
-
SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 5. Sulfuryl Chloride [yufenggp.com]
- 6. Chlorination of (Hetero)arene Derivatives with DMSO Catalyst | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Notes and Protocols for the Use of 3-Chloro-6-methoxy-1H-indazole as a Versatile Intermediate in the Synthesis of Kinase Inhibitors
Introduction: The Strategic Value of the Indazole Scaffold in Kinase Inhibitor Design
The indazole core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous clinically approved and investigational protein kinase inhibitors.[1][2][3] Its unique bicyclic structure, containing an electron-rich pyrazole fused to a benzene ring, allows it to function as an effective mimic of the adenine region of ATP, forming key hydrogen bond interactions with the hinge region of the kinase active site.[4] This fundamental binding mode makes the indazole scaffold an exceptional starting point for the development of potent and selective kinase inhibitors targeting a wide array of kinases implicated in oncology and inflammatory diseases.[5][6]
Among the various functionalized indazoles, 3-Chloro-6-methoxy-1H-indazole stands out as a particularly strategic intermediate for several reasons:
-
Orthogonal Reactivity: The chloro substituent at the C3 position and the methoxy group at the C6 position provide two distinct points for diversification. The C3-chloro group is amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and amino moieties.
-
Modulation of Physicochemical Properties: The 6-methoxy group, an electron-donating substituent, can influence the electronic properties of the indazole ring system, potentially enhancing binding affinity and modulating the pharmacokinetic profile of the final compound.[5][7]
-
Proven Clinical Relevance: The 6-methoxy-1H-indazole core is present in several successful kinase inhibitors, underscoring its value in drug design.
This comprehensive guide provides detailed application notes and robust protocols for the utilization of 3-Chloro-6-methoxy-1H-indazole in the synthesis of kinase inhibitors, with a focus on the widely employed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Chemical Properties and Reactivity Profile
The reactivity of the C3-chloro group in 3-Chloro-6-methoxy-1H-indazole is a critical consideration for synthetic planning. Compared to its bromo and iodo counterparts, the C-Cl bond is stronger and more resistant to oxidative addition to a palladium(0) catalyst, which is the rate-limiting step in many cross-coupling reactions.[1] Consequently, successful coupling reactions with 3-chloroindazoles necessitate the use of highly active catalytic systems.
Key Causality behind Experimental Choices:
-
Catalyst Selection: The lower reactivity of the C-Cl bond requires the use of electron-rich and sterically hindered phosphine ligands. These ligands promote the formation of a more reactive, low-coordinate L-Pd(0) species, which is crucial for the oxidative addition of the aryl chloride. Ligands such as SPhos and XPhos, often employed as pre-formed palladium pre-catalysts, have demonstrated excellent efficacy in the cross-coupling of challenging chloroheterocycles.[8]
-
N-H Protection: The indazole N-H proton is acidic and can interfere with the catalytic cycle by reacting with the base or the organometallic reagents. Therefore, protection of the N1 position is often a crucial step to prevent side reactions and catalyst deactivation, leading to improved yields and cleaner reaction profiles. The tert-butyloxycarbonyl (Boc) group is a common choice due to its ease of installation and subsequent removal under acidic conditions.[9]
Core Synthetic Strategies: Building Kinase Inhibitors
The following sections provide detailed protocols for the two most common and powerful methods for functionalizing the 3-position of the indazole core: Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide. This protocol outlines the coupling of N-Boc-3-chloro-6-methoxy-1H-indazole with an arylboronic acid.
Workflow Diagram:
Detailed Step-by-Step Methodology:
Step 1: N-Boc Protection of 3-Chloro-6-methoxy-1H-indazole
-
To a solution of 3-Chloro-6-methoxy-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add triethylamine (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-3-chloro-6-methoxy-1H-indazole.
Step 2: Suzuki-Miyaura Coupling
-
In a Schlenk flask, combine N-Boc-3-chloro-6-methoxy-1H-indazole (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Add the palladium pre-catalyst (e.g., SPhos-Pd-G2, 2-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Step 3: N-Boc Deprotection
-
Dissolve the purified N-Boc protected product in DCM.
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Stir at room temperature for 1-3 hours until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify as needed to yield the final 3-aryl-6-methoxy-1H-indazole.
Data Presentation: Optimized Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale for Choice |
| Palladium Source | SPhos-Pd-G2 or XPhos-Pd-G3 | Pre-catalysts provide a reliable source of the active Pd(0) species. SPhos and XPhos are electron-rich, bulky ligands that facilitate the oxidative addition of aryl chlorides.[8] |
| Ligand | SPhos or XPhos | These ligands are known to be highly effective for the coupling of less reactive aryl chlorides.[1] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases are required to facilitate the transmetalation step without causing side reactions.[3] |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | A mixture of an organic solvent and water is often optimal for dissolving both the organic and inorganic reagents. |
| Temperature | 100-110 °C | Higher temperatures are generally required to overcome the activation energy for the oxidative addition of the C-Cl bond. |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides. This protocol describes the coupling of N-Boc-3-chloro-6-methoxy-1H-indazole with a primary or secondary amine.
Workflow Diagram:
Detailed Step-by-Step Methodology:
Step 1: N-Boc Protection of 3-Chloro-6-methoxy-1H-indazole
Follow the same procedure as described in Protocol 1, Step 1.
Step 2: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add N-Boc-3-chloro-6-methoxy-1H-indazole (1.0 eq), the palladium pre-catalyst (e.g., RuPhos-Pd-G3, 2-5 mol%), and the appropriate phosphine ligand (e.g., RuPhos, if not using a pre-catalyst).
-
Add the base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), 1.5-2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., toluene or 1,4-dioxane).
-
Add the amine (1.2-1.5 eq).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Step 3: N-Boc Deprotection
Follow the same procedure as described in Protocol 1, Step 3 to obtain the final 3-amino-6-methoxy-1H-indazole derivative.
Data Presentation: Optimized Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale for Choice |
| Palladium Source | RuPhos-Pd-G3 or XPhos-Pd-G3 | These pre-catalysts are highly active for the amination of aryl chlorides and are known to be effective for a broad range of amine substrates.[10] |
| Ligand | RuPhos or XPhos | These bulky, electron-rich biarylphosphine ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[11][12] |
| Base | NaOtBu or LHMDS | Strong, non-nucleophilic bases are essential for the deprotonation of the amine to form the active palladium-amido complex.[12][13] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvents are required to prevent quenching of the strong base and interference with the catalytic cycle. |
| Temperature | 80-110 °C | Sufficient thermal energy is needed to drive the reaction, particularly the initial oxidative addition of the less reactive aryl chloride. |
Expert Insights: Structure-Activity Relationship (SAR) and Kinase Selectivity
The indazole scaffold serves as an excellent anchor within the ATP binding pocket of kinases. The substituents introduced at the C3 and C6 positions play a crucial role in determining the potency and selectivity of the inhibitor.
Signaling Pathway Diagram:
Key SAR Observations:
-
The 6-Methoxy Group: The electron-donating methoxy group at the C6 position generally contributes favorably to the binding affinity.[5] It can participate in hydrogen bonding interactions with residues in the active site and can also influence the overall electronics of the indazole ring, which can be beneficial for potency. However, in some cases, replacing the 6-methoxy group with other substituents, such as a hydrogen or a fluorine atom, can enhance selectivity against certain kinases.[7]
-
The C3-Substituent: The group introduced at the C3 position via Suzuki or Buchwald-Hartwig coupling extends into the solvent-exposed region of the ATP binding site. This position is a key determinant of kinase selectivity. By varying the size, shape, and electronic properties of the C3-substituent, it is possible to target specific pockets and residues unique to different kinases, thereby achieving a desired selectivity profile. For example, bulky hydrophobic groups at C3 can lead to decreased potency compared to derivatives with hydrogen bond-forming groups like amides or sulfonamides.[5]
Conclusion
3-Chloro-6-methoxy-1H-indazole is a highly valuable and versatile intermediate for the synthesis of kinase inhibitors. Its strategic functionalization through robust and well-established cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions allows for the systematic exploration of chemical space around the privileged indazole scaffold. The protocols and insights provided in this guide are intended to empower researchers in drug discovery to efficiently utilize this key building block in the development of novel and effective kinase inhibitors.
References
-
Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. (URL: [Link])
-
N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. (URL: [Link])
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (URL: [Link])
-
Buchwald–Hartwig amination. (URL: [Link])
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (URL: [Link])
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (URL: [Link])
-
The Suzuki−Miyaura coupling between different aryl halides and various... (URL: [Link])
-
Optimization of conditions for the Suzuki-Miyaura coupling. (URL: [Link])
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL: [Link])
-
Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. (URL: [Link])
-
A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water. (URL: [Link])
-
Buchwald-Hartwig Coupling. (URL: [Link])
-
Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with... (URL: [Link])
-
Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling. (URL: [Link])
-
A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation. (URL: [Link])
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (URL: [Link])
-
Buchwald-Hartwig Amination. (URL: [Link])
-
Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (URL: [Link])
-
Protein kinase affinity reagents based on a 5-aminoindazole scaffold. (URL: [Link])
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (URL: [Link])
-
Selected ligands and catalysts for Buchwald‐Hartwig amination.... (URL: [Link])
-
Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. (URL: [Link])
-
Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. (URL: [Link])
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (URL: [Link])
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (URL: [Link])
-
Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. (URL: [Link])
-
The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (URL: [Link])
-
Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. (URL: [Link])
-
ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. (URL: [Link]))
-
European Journal of Medicinal Chemistry. (URL: [Link])
-
Structures of kinase inhibitors containing an indazole moiety. (URL: [Link])
-
Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. (URL: [Link])
-
Buchwald-Hartwig Cross Coupling Reaction. (URL: [Link])
-
Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. (URL: [Link])
-
Halide and Pseudohalide Effects in Pd-Catalyzed Cross-Coupling Reactions. (URL: [Link])
-
Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles. (URL: [Link])
-
Palladium-catalyzed cross-couplings by C–O bond activation. (URL: [Link])
-
Novel 3-chloro-6-nitro-1 H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (URL: [Link])
-
Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. (URL: [Link])
-
Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase affinity reagents based on a 5-aminoindazole scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 7. N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Advanced Synthesis of Indazole-3-Carboxamides: Leveraging 3-Chloro Precursors
Application Note & Protocol Guide
Executive Summary & Strategic Rationale
Indazole-3-carboxamides represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for synthetic cannabinoid receptor agonists (e.g., AB-CHMINACA , MDMB-CHMICA ) and potent kinase inhibitors (e.g., Axitinib analogs).
Historically, these motifs were constructed via the "Classical Route": hydrolysis of isatin to indazole-3-carboxylic acid, followed by acid chloride formation and amidation. However, this pathway is linear and limits diversity.
This Application Note focuses on the Advanced Catalytic Route using 3-chloroindazoles as the "3-chloro precursor." While aryl chlorides are traditionally considered inert compared to iodides or bromides, modern palladium catalysis (specifically using wide-bite-angle phosphines like Xantphos) allows for the direct aminocarbonylation of 3-chloroindazoles. This method offers a convergent strategy, allowing researchers to install the amide functionality late-stage using a cost-effective chlorinated precursor.
Note on Terminology: In this guide, "3-chloro precursor" primarily refers to 3-chloro-1H-indazole (C3-Cl bond). For completeness, the usage of indazole-3-carbonyl chloride (C(O)Cl bond) is covered in the comparative analysis (Protocol B).
Chemical Pathways & Mechanism[1][2]
The transition from a 3-chloroindazole to a 3-carboxamide relies on Palladium-Catalyzed Aminocarbonylation. This reaction inserts Carbon Monoxide (CO) into the robust C-Cl bond.
Mechanistic Cycle (Pd-Catalyzed Aminocarbonylation)
-
Oxidative Addition: The Pd(0) species inserts into the C-Cl bond of the 3-chloroindazole. This is the rate-determining step (RDS) due to the high bond dissociation energy of C-Cl.
-
CO Insertion: Coordination and migratory insertion of CO forms the acyl-palladium complex.
-
Nucleophilic Attack: The amine attacks the acyl-palladium species.
-
Reductive Elimination: The amide product is released, and the Pd(0) catalyst is regenerated by the base.
Figure 1: Catalytic cycle for the aminocarbonylation of 3-chloroindazoles. The oxidative addition to the C-Cl bond is facilitated by specialized ligands.
Experimental Protocols
Protocol A: Synthesis of the Precursor (3-Chloro-1H-indazole)
Before carbonylation, the 3-chloro precursor must be synthesized if not commercially sourced. This uses oxidative chlorination.[1]
-
Reagents: 1H-Indazole, Sodium Hypochlorite (NaOCl), Sodium Hydroxide (NaOH).
-
Scale: 10 mmol basis.
Step-by-Step Procedure:
-
Dissolution: Dissolve 1H-indazole (1.18 g, 10 mmol) in NaOH (10% aq solution, 20 mL).
-
Chlorination: Cool the solution to 0°C. Dropwise add NaOCl solution (commercial bleach, ~10-12% active chlorine, 15 mL) over 30 minutes.
-
Reaction: Stir vigorously at 0–5°C for 2 hours. The solution will darken, and a precipitate may form.
-
Workup: Acidify carefully with 1M HCl to pH ~5. The product, 3-chloro-1H-indazole, will precipitate as a solid.
-
Purification: Filter the solid, wash with cold water (3 x 20 mL), and dry in a vacuum oven at 45°C.
-
Yield Expectations: 85–95%.[2]
-
Checkpoint: Verify purity via TLC (Hexane:EtOAc 3:1). 3-Chloroindazole is less polar than indazole.
-
Protocol B: Pd-Catalyzed Aminocarbonylation (The Core Application)
Objective: Convert 3-chloroindazole to N-alkyl-indazole-3-carboxamide. Critical Factor: Use of Xantphos ligand is mandatory to lower the activation energy for the C-Cl bond oxidative addition [1, 2].
Materials:
-
Substrate: 3-Chloro-1H-indazole (1.0 equiv).
-
Amine: Alkyl or Aryl amine (1.5 equiv).
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%).
-
Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (3-6 mol%).
-
CO Source: Carbon Monoxide balloon (1 atm) OR Molybdenum Hexacarbonyl [Mo(CO)₆] (Solid source).
-
Base: Triethylamine (Et₃N) (3.0 equiv).
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous).
Step-by-Step Workflow:
-
Catalyst Pre-complexation (Recommended): In a dry vial, mix Pd(OAc)₂ (11 mg, 0.05 mmol) and Xantphos (29 mg, 0.05 mmol) in 2 mL of anhydrous toluene. Stir at room temperature for 10 minutes under Argon until a clear yellow/orange solution forms. Why: Pre-forming the active L2Pd(0) species prevents Pd-black precipitation.
-
Reaction Assembly: To a pressure tube or round-bottom flask (if using balloon), add:
-
3-Chloro-1H-indazole (152 mg, 1.0 mmol).
-
Target Amine (e.g., Valine methyl ester for AMB-FUBINACA analogs) (1.5 mmol).
-
Et₃N (303 mg, 3.0 mmol).
-
The pre-formed catalyst solution.[3]
-
Additional Toluene to reach 0.2 M concentration (total ~5 mL).
-
-
CO Introduction (Choose One):
-
Method A (Balloon): Purge the flask with CO gas (Caution!) for 5 minutes. Attach a double-layered balloon filled with CO.
-
Method B (Solid Source): Add Mo(CO)₆ (264 mg, 1.0 mmol) directly to the reaction vessel. Note: Requires heating to >80°C to release CO.
-
-
Execution:
-
Heat the reaction block to 100°C .
-
Stir vigorously (1000 RPM) for 16–24 hours.
-
Monitoring: Check LC-MS for the disappearance of the M+ (152 Da) peak and appearance of the amide mass.
-
-
Workup:
-
Cool to room temperature.[2] Vent any residual CO in a fume hood.
-
Filter the mixture through a pad of Celite to remove Pd residues. Wash with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography (Gradient: 0 -> 50% EtOAc in Hexanes).
-
Data Summary: Optimization Parameters
| Parameter | Standard Condition | High-Difficulty Substrate | Reason |
| Catalyst | Pd(OAc)₂ | Pd-PEPPSI-IPr | PEPPSI is more stable for deactivated chlorides. |
| Ligand | Xantphos | CataCXium A | Xantphos has a wide bite angle (111°) crucial for reductive elimination. |
| Solvent | Toluene | DMF | DMF improves solubility for polar indazoles but complicates workup. |
| Temp | 100°C | 130°C | Higher energy required to break C-Cl bond. |
Protocol C: The "Classical" Acid Chloride Route (Comparative)
If the "3-chloro precursor" refers to Indazole-3-carbonyl chloride :
-
Activation: Suspend Indazole-3-carboxylic acid (1.0 equiv) in Thionyl Chloride (SOCl₂, 10 equiv).
-
Reflux: Heat to reflux (75°C) for 2 hours until the solution becomes clear.
-
Isolation: Evaporate excess SOCl₂ in vacuo to dryness. The residue is the crude 3-chlorocarbonyl indazole .
-
Coupling: Dissolve residue in DCM. Add Amine (1.1 equiv) and DIPEA (2.0 equiv) at 0°C. Stir 2h.
Comparison:
-
Protocol B (Carbonylation) is superior for library generation (diversity at the amine step without handling unstable acid chlorides).
-
Protocol C (Acid Chloride) is superior for single-target scale-up if the carboxylic acid is already available.
Visualizing the Workflow
Figure 2: Operational workflow for the synthesis of Indazole-3-carboxamides starting from 1H-indazole.
Troubleshooting & Critical Controls
-
Issue: Low Conversion of 3-Cl Precursor.
-
Issue: Dehalogenation (Formation of Indazole).
-
Issue: N1-Acylation vs C3-Amidation.
-
Insight: The N1 nitrogen of indazole is nucleophilic. If using the Acid Chloride route (Protocol C), you may get N1-acylation byproducts.
-
Fix: In Protocol B (Carbonylation), the Pd-catalyst is highly selective for the C3-Cl bond, avoiding N1 side reactions.
-
References
-
Bjerglund, K., et al. (2012).[7] "Efficient Palladium-Catalyzed Aminocarbonylation of Aryl Bromides and Chlorides." The Journal of Organic Chemistry.
-
Martinelli, J. R., et al. (2006).[8] "Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides." Organic Letters.
-
Banister, S. D., et al. (2019). "Enantiospecific Synthesis... of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists." Frontiers in Chemistry.
-
Organic Syntheses. (2020).[9] "Preparation of 1H-Indazole-3-carbonitrile via Pd-Catalyzed Cyanation." Org.[6][7][9] Synth. Vol. 97, pp. 314-326.
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). "Report on the risk assessment of AB-CHMINACA."
Sources
- 1. Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. Supported palladium catalyzed aminocarbonylation of aryl iodides employing bench-stable CO and NH3 surrogates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Amide synthesis by aminocarbonylation [organic-chemistry.org]
- 8. Amide synthesis by aminocarbonylation [organic-chemistry.org]
- 9. orgsyn.org [orgsyn.org]
Application Note: Microwave-Assisted Synthesis of 3-Chloroindazole Derivatives
Executive Summary
The 3-chloroindazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in therapeutics for multiple sclerosis (neuroprotection), antileishmanial agents, and kinase inhibitors (e.g., substituted 3-arylindazoles). Conventional synthesis often involves prolonged reflux times (12–24 hours) and harsh chlorinating conditions that degrade sensitive functional groups.
This Application Note details an optimized two-stage microwave-assisted protocol for the synthesis of 3-chloroindazole derivatives. By leveraging the dielectric heating effects of microwave irradiation, this method reduces reaction times from hours to minutes, improves yields by 15–30%, and minimizes the formation of regioisomeric byproducts.
Retrosynthetic Strategy & Mechanism
The synthesis targets the C3-chlorination of the indazole core. While direct C-H chlorination of 1H-indazole is possible, it often lacks regioselectivity. The most robust route involves the chlorodeoxygenation of 1H-indazol-3-ol (indazolin-3-one), which is readily accessible via the cyclization of 2-hydrazinobenzoic acid.
Reaction Pathway
The workflow follows a linear path:
-
Cyclization: 2-Hydrazinobenzoic acid undergoes intramolecular condensation to form the 1H-indazol-3-ol core.
-
Chlorination: The tautomeric "enol" form reacts with phosphoryl chloride (
), activated by microwave irradiation, to install the chlorine atom at the C3 position.
Figure 1: Strategic workflow for the microwave-assisted synthesis of 3-chloroindazole.
Materials & Equipment
Reagents
-
Precursor: 2-Hydrazinobenzoic acid (98% purity).
-
Chlorinating Agent: Phosphoryl chloride (
) (Freshly distilled preferred). -
Solvents: Glacial acetic acid (Stage 1), Acetonitrile or neat
(Stage 2). -
Base: Pyridine or Triethylamine (catalytic).
Instrumentation
-
Microwave Reactor: Single-mode focused microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Vessels: 10 mL or 35 mL pressure-rated borosilicate glass vials with Teflon-lined silicone septa.
-
Temperature Control: IR sensor (external) or Fiber optic probe (internal, preferred for rapid exothermic reactions).
Experimental Protocols
Stage 1: Synthesis of 1H-Indazol-3-ol (Core Formation)
This step cyclizes the hydrazine precursor. Conventional reflux requires 4–6 hours; MW completes this in under 15 minutes.
-
Preparation: In a 10 mL microwave vial, suspend 2-hydrazinobenzoic acid (1.0 mmol, 152 mg) in glacial acetic acid (3 mL).
-
Irradiation: Seal the vial and place it in the reactor cavity.
-
Mode: Dynamic (Temperature Control).
-
Set Point: 150°C.
-
Hold Time: 10 minutes.
-
Pressure Limit: 250 psi (safety cutoff).
-
Stirring: High.
-
-
Work-up: Cool the vial to 50°C using compressed air. Pour the reaction mixture into ice-cold water (20 mL). The product, 1H-indazol-3-ol , will precipitate as a white/off-white solid.
-
Purification: Filter, wash with cold water, and dry under vacuum.
-
Expected Yield: 85–92%.
-
Stage 2: Chlorodeoxygenation to 3-Chloroindazole
This is the critical step.
Safety Warning:
-
Preparation: In a dry 10 mL microwave vial, place the 1H-indazol-3-ol (0.5 mmol, ~67 mg) from Stage 1.
-
Reagent Addition: Add
(1.5 mL) and a catalytic amount of pyridine (2 drops).-
Note: For scale-up, use Acetonitrile as a co-solvent to reduce
volume, though neat provides faster kinetics.
-
-
Irradiation:
-
Mode: Dynamic.
-
Set Point: 100°C. (Do not exceed 110°C to prevent over-pressurization from HCl gas generation).
-
Hold Time: 5–8 minutes.
-
Power: Max 150W (system will modulate).
-
-
Quenching (Critical):
-
Cool the mixture to room temperature.
-
Slowly pour the reaction mixture onto crushed ice (50 g) with vigorous stirring to hydrolyze excess
. -
Neutralize the solution to pH 7–8 using saturated
solution.
-
-
Isolation: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc 8:2) if necessary.
-
Target Product:3-Chloro-1H-indazole .[1]
-
Expected Yield: 80–88%.
-
Comparative Analysis: Microwave vs. Conventional[2][3][4][5][6][7][8][9]
The microwave protocol demonstrates superior efficiency, primarily due to the rapid heating of the polar transition state formed between the indazolone and
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation | Improvement |
| Reaction Time (Stage 1) | 4–6 Hours | 10 Minutes | 24x Faster |
| Reaction Time (Stage 2) | 3–5 Hours | 5–8 Minutes | 30x Faster |
| Solvent Usage | High (20-50 mL) | Low (1-3 mL) | Green Chemistry |
| Overall Yield | 60–70% | 80–90% | +20% Yield |
| Purity (Crude) | Moderate (requires chromatography) | High (often requires only recrystallization) | Process Efficiency |
Mechanistic Insight & Troubleshooting
Why Microwave?
The chlorination step involves the formation of a dichlorophosphate intermediate. This step is endothermic and rate-limiting. Microwave irradiation provides efficient dielectric heating of the polar
Troubleshooting Guide
-
Issue: Low Yield in Stage 2.
-
Cause: Incomplete hydrolysis of the dichlorophosphate intermediate during work-up.
-
Solution: Ensure the quenching step on ice is stirred for at least 30 minutes to fully hydrolyze the P-O bond.
-
-
Issue: Pressure spike during Stage 2.
-
Cause: Rapid generation of HCl gas.
-
Solution: Reduce temperature to 90°C and extend time to 10 minutes. Ensure the vial headspace is sufficient (fill volume < 30%).
-
References
-
Microwave-Assisted Synthesis of Indazoles
-
Chabukswar, A. et al. "Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate." Asian Journal of Research in Chemistry, 2012.
-
-
Chlorination of N-Heterocycles
-
POCl3/Microwave Methodology
-
Medicinal Relevance
-
"Study: Chloroindazole compounds show promise as treatments." Multiple Sclerosis Foundation, 2019.
-
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Chlorination of Electron-Rich Indazoles
Welcome to the technical support center for the regioselective 3-chlorination of electron-rich indazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. The introduction of a chlorine atom at the C3 position of the indazole scaffold is a critical step in the synthesis of many biologically active compounds, significantly influencing their pharmacological profiles.[1][2][3]
This resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common experimental hurdles. The information presented here is a synthesis of established protocols and practical insights gained from extensive experience in the field.
Troubleshooting Guide
This section addresses specific problems you may encounter during the 3-chlorination of electron-rich indazoles. Each issue is followed by probable causes and actionable solutions.
Issue 1: Low to No Conversion of the Starting Indazole
You've set up your reaction, but analysis (TLC, LC-MS) shows a significant amount of unreacted starting material even after the expected reaction time.
| Probable Cause | Recommended Solution | Scientific Rationale |
| Insufficiently Activated Chlorinating Agent | For less reactive indazoles, consider adding a catalytic amount of a Lewis or Brønsted acid. Alternatively, using a more potent chlorinating agent like trichloroisocyanuric acid (TCCA) can be effective.[4][5] | N-halosuccinimides like N-chlorosuccinimide (NCS) are common electrophilic chlorinating agents.[6][7][8] Their reactivity can be enhanced by acid catalysis, which further polarizes the N-Cl bond, making the chlorine atom more electrophilic.[7] |
| Inappropriate Solvent Choice | The choice of solvent can significantly impact the reaction rate. While aprotic solvents like acetonitrile (MeCN) and dichloromethane (DCM) are commonly used, for some substrates, polar protic solvents or even aqueous media can enhance reactivity.[9][10][11] | Solvent polarity can influence the stability of the reaction intermediates. A solvent that can stabilize the transition state of the electrophilic aromatic substitution will accelerate the reaction. |
| Low Reaction Temperature | While many chlorinations proceed at room temperature, some less-activated indazoles may require gentle heating to achieve a reasonable reaction rate. | Increasing the temperature provides the necessary activation energy for the reaction to proceed at a faster rate. However, be cautious as higher temperatures can also lead to side reactions. |
Issue 2: Poor Regioselectivity - Formation of Multiple Chloro-Isomers
Your analysis reveals the desired 3-chloroindazole, but also significant amounts of other chlorinated isomers (e.g., at C5, C7, or N-chlorination).
| Probable Cause | Recommended Solution | Scientific Rationale |
| Over-activation of the Indazole Ring | If your indazole has multiple strong electron-donating groups, consider using a milder chlorinating agent or performing the reaction at a lower temperature to favor the kinetically preferred C3 position. | The C3 position of the indazole ring is generally the most nucleophilic and therefore the most susceptible to electrophilic attack.[12] However, highly activating substituents can lead to chlorination at other positions on the benzene ring. |
| Presence of N-H Tautomers | For 1H-indazoles, the presence of the N-H proton can lead to competitive N-chlorination or a mixture of products. Protecting the N1 or N2 position can ensure exclusive C3 chlorination.[12][13][14][15] | N-protection blocks the nitrogen from reacting with the electrophilic chlorine source. Common protecting groups include SEM (2-(trimethylsilyl)ethoxymethyl) or THP (tetrahydropyranyl).[12][13][16] |
| Reaction Conditions Favoring Thermodynamic Products | Prolonged reaction times or elevated temperatures can sometimes lead to isomerization or the formation of more stable, but undesired, isomers. Monitor the reaction progress closely and quench it once the desired product is maximized. | Kinetic control favors the fastest-forming product (typically C3-chlorination), while thermodynamic control favors the most stable product. By controlling the reaction time and temperature, you can favor the kinetic product. |
Issue 3: Formation of Di- or Poly-chlorinated Byproducts
You are observing significant amounts of products with more than one chlorine atom attached to the indazole scaffold.
| Probable Cause | Recommended Solution | Scientific Rationale |
| Excess Chlorinating Agent | Carefully control the stoichiometry of the chlorinating agent. Use of 1.0 to 1.1 equivalents of NCS is typically sufficient for monochlorination.[1] | The presence of excess electrophilic chlorine can lead to subsequent chlorination of the already chlorinated product, especially if the initial chlorination is activating. |
| Highly Activated Substrate | For very electron-rich indazoles, even with stoichiometric control, dichlorination can occur. Running the reaction at a lower temperature and slowly adding the chlorinating agent can help to minimize this. | Slow addition of the chlorinating agent keeps its concentration low at any given time, reducing the likelihood of a second chlorination event occurring before all the starting material has reacted once. |
Issue 4: Difficulty in Product Purification
The crude reaction mixture is complex, and isolating the pure 3-chloroindazole is challenging.
| Probable Cause | Recommended Solution | Scientific Rationale |
| Similar Polarity of Product and Byproducts | Optimize the reaction to minimize byproduct formation. If separation by column chromatography is difficult, consider recrystallization from a suitable solvent system. Derivatization of the crude mixture to facilitate separation is another option.[17] | Byproducts with similar polarities to the desired product will co-elute during chromatography. Recrystallization exploits differences in solubility, which can be a more effective separation technique in such cases. |
| Decomposition on Silica Gel | Some chlorinated indazoles may be sensitive to the acidic nature of silica gel. Using neutral or basic alumina for chromatography, or treating the silica gel with a base like triethylamine before use, can prevent decomposition. | The acidic surface of silica gel can catalyze decomposition or rearrangement of sensitive compounds. Neutralizing the stationary phase can mitigate this issue. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the 3-chlorination of indazoles with NCS?
The 3-chlorination of indazoles with N-chlorosuccinimide (NCS) typically proceeds through an electrophilic aromatic substitution (SEAr) mechanism.[6][18] The electron-rich indazole ring acts as a nucleophile and attacks the electrophilic chlorine atom of NCS. This forms a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. Subsequent deprotonation restores the aromaticity of the indazole ring, yielding the 3-chloroindazole and succinimide as a byproduct.[6][7]
Caption: General mechanism for NCS-mediated 3-chlorination of indazoles.
Q2: How do I choose the right protecting group for my indazole?
The choice of a protecting group depends on the overall synthetic strategy and the stability of the group to subsequent reaction conditions.[14] For C3-functionalization, it is often necessary to protect one of the nitrogen atoms to prevent N-functionalization and direct reactivity to the C3 position.[12][13]
-
SEM (2-(trimethylsilyl)ethoxymethyl) group: This group is often used to direct lithiation to the C3 position and is stable to a wide range of non-acidic conditions. It can be removed with fluoride sources like TBAF or under acidic conditions.[12][13]
-
THP (Tetrahydropyranyl) group: This is another acid-labile protecting group that can be introduced under mild conditions.[16]
-
Boc (tert-Butoxycarbonyl) group: While commonly used for amines, it can also be used for indazoles and is readily removed with acid.
Q3: What analytical techniques are best for monitoring the reaction progress?
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively monitor the consumption of starting material and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing you to track the masses of the starting material, product, and any byproducts, which is particularly useful for identifying over-chlorination or side reactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of a crude reaction sample can provide quantitative information on the conversion and the ratio of different isomers formed.
Q4: Are there any specific safety precautions I should take when performing chlorination reactions?
Yes, safety is paramount.
-
Handling Chlorinating Agents: N-chlorosuccinimide and other chlorinating agents should be handled in a well-ventilated fume hood.[19] Avoid inhalation of dust and contact with skin and eyes.[19]
-
Use of Gaseous Chlorine: If using chlorine gas, it is crucial to have a proper gas handling system and to work in a dedicated, well-ventilated area.[20][21][22] Chlorine is highly toxic and corrosive.[21]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[19][22]
-
Quenching: Be prepared to quench the reaction if it becomes too exothermic. A solution of sodium thiosulfate can be used to quench excess chlorinating agent.
Caption: A typical experimental workflow for the 3-chlorination of indazoles.
References
- Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (2023). RSC Advances.
- Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (2023). RSC Advances.
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. (2025). The Journal of Organic Chemistry.
- Regioselectivity issues in the functionaliz
- 6-Amino-3-chloro-1H-indazole - SAFETY D
- N-Chlorosuccinimide (NCS)
- Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. (2015). ISCA.
- Chlorine. (n.d.). SSLC.gov.
- Handling Chlorine Safely. (2019).
- N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorin
- A Comparative Guide to the Synthetic Routes of Chlorin
- Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. (n.d.).
- N-Chlorosuccinimide. (n.d.). Wikipedia.
- SAFETY D
- Regioselective protection at N-2 and derivatization
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). RSC Publishing.
- THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. (n.d.). Wiley.
- Process for the production of a new. (n.d.).
- Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2025). MDPI.
- A mild and efficient THP protection of indazoles and benzyl alcohols in w
- Chlorine. (n.d.). CCOHS.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). Elsevier.
- Protective Groups. (n.d.). Organic Chemistry Portal.
- Chlorination of electron-rich arenes under solvent-free and ball-milling conditions. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 9. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 10. isca.me [isca.me]
- 11. semanticscholar.org [semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. catalogimages.wiley.com [catalogimages.wiley.com]
- 15. Protective Groups [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. US3056776A - Process for the production of a new - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. fishersci.com [fishersci.com]
- 20. njuajif.org [njuajif.org]
- 21. ercoworldwide.com [ercoworldwide.com]
- 22. CCOHS: Chlorine [ccohs.ca]
Troubleshooting solubility issues of 3-Chloro-6-methoxy-1H-indazole in aqueous assays
Welcome to the technical support guide for 3-Chloro-6-methoxy-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound in aqueous assays. This guide provides in-depth, experience-driven advice to ensure the accuracy and reproducibility of your experimental results.
Section 1: Understanding the Challenge - Physicochemical Properties
3-Chloro-6-methoxy-1H-indazole is a heterocyclic compound belonging to the indazole class, a scaffold of significant interest in medicinal chemistry.[1][2] However, like many potent small molecules discovered through modern screening techniques, it possesses physicochemical properties that make achieving a stable, soluble state in aqueous buffers a significant challenge.[3][4] The hydrophobic nature of the substituted indazole ring system is a primary contributor to its low aqueous solubility.[5]
Table 1: Key Physicochemical Properties of 3-Chloro-6-methoxy-1H-indazole and Related Structures
| Property | Predicted Value | Implication for Aqueous Solubility |
| Molecular Formula | C8H7ClN2O | --- |
| Molecular Weight | 182.61 g/mol | Moderate molecular weight, typical for small molecule inhibitors. |
| XLogP3 | ~2.9 | A positive LogP value indicates a preference for a non-polar (lipid-like) environment over a polar (water-like) one, predicting low aqueous solubility.[6] |
| Hydrogen Bond Donors | 1 | The single N-H group on the indazole ring can participate in hydrogen bonding.[6] |
| Hydrogen Bond Acceptors | 2 (N and O) | The nitrogen on the pyrazole ring and the methoxy oxygen can accept hydrogen bonds. |
| pKa (Predicted) | ~11.5 (acidic N-H), ~1.0 (basic N) | The indazole N-H is weakly acidic. The pyrazole nitrogen is weakly basic, meaning it will be protonated only at very low pH.[7] |
The high LogP value is the most critical parameter, confirming the compound's lipophilic (hydrophobic) nature. This inherent property is the root cause of the solubility issues frequently encountered in aqueous assay buffers.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to prepare a stock solution of 3-Chloro-6-methoxy-1H-indazole?
The recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO).[8][9] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.[10] Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. This primary stock can then be used for serial dilutions.
Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What's happening and what should I do?
This is the most common problem and occurs when the compound's solubility limit in the final aqueous medium is exceeded. The percentage of DMSO in the final solution is no longer sufficient to keep the hydrophobic compound dissolved.[9]
Here’s what to do:
-
Reduce the Final Concentration: The simplest solution is often to test a lower final concentration of the compound in your assay.
-
Optimize the Co-solvent Percentage: The final concentration of DMSO in an assay is critical. While it aids solubility, high concentrations can be toxic to cells or interfere with enzyme activity.[9] Aim for a final DMSO concentration of ≤0.5%.[10] Never exceed 1% without validating its effect on your specific assay.
-
Perform Serial Dilutions in 100% DMSO: Before the final dilution into the aqueous buffer, perform your serial dilutions in 100% DMSO.[9] This ensures that when you add a small volume to the aqueous buffer, the compound is already at the correct concentration, minimizing the time it spends in a supersaturated state.
Q3: Can I use heating or sonication to help dissolve the compound?
Yes, gentle warming (e.g., 37°C water bath) and sonication can be effective methods to aid dissolution in the initial DMSO stock.[8][9] However, use these methods with caution. Prolonged heating can degrade the compound. After using these techniques, always visually inspect the solution after it returns to room temperature to ensure the compound remains dissolved.
Q4: How does the pH of my assay buffer affect the solubility of 3-Chloro-6-methoxy-1H-indazole?
Based on its predicted pKa, 3-Chloro-6-methoxy-1H-indazole is a weak base. The solubility of weak bases tends to increase in more acidic conditions (lower pH).[11][12] This is because the basic nitrogen atom on the indazole ring can become protonated, and the resulting charged species is more soluble in water.[7][13] If your assay can tolerate a lower pH, adjusting the buffer from pH 7.4 to pH 6.5, for example, may improve solubility. Always confirm that any pH change does not affect your biological target or assay performance.[14]
Section 3: Troubleshooting Workflow
When initial attempts to dissolve 3-Chloro-6-methoxy-1H-indazole fail, a systematic approach is necessary. The following workflow provides a step-by-step guide to diagnose and solve solubility issues.
Caption: Troubleshooting workflow for solubility issues.
Section 4: Advanced Solubilization Strategies
If standard methods using DMSO as a co-solvent are insufficient, more advanced formulation strategies may be required. These should be approached with caution as they can interfere with biological assays.
1. Use of Alternative Co-solvents: While DMSO is the most common, other water-miscible organic solvents can be tested.
-
N,N-Dimethylformamide (DMF): Similar to DMSO but can be more aggressive towards plastics.
-
Ethanol: Generally less effective than DMSO for highly hydrophobic compounds but may be less toxic in some cell-based assays.
-
Polyethylene Glycol 400 (PEG 400): A viscous liquid polymer that can enhance solubility.[8]
2. Employing Solubilizing Excipients: Excipients are inactive substances used to deliver an active compound.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[15] The hydrophobic 3-Chloro-6-methoxy-1H-indazole molecule can become encapsulated within the cyclodextrin, forming a water-soluble inclusion complex.[8] Beta-cyclodextrin and its derivatives (e.g., HP-β-CD) are commonly used.
-
Surfactants: Surfactants, such as Tween® 20 or Tween® 80, can form micelles in aqueous solutions.[16] At concentrations above the critical micelle concentration (CMC), these micelles can encapsulate the hydrophobic compound, increasing its apparent solubility.[17] Use surfactants at the lowest effective concentration, as they can denature proteins or disrupt cell membranes at higher concentrations.
Caption: Mechanisms of advanced solubilization.
Section 5: Experimental Protocols
Protocol 1: Preparation of a 20 mM DMSO Stock Solution
-
Objective: To prepare a concentrated primary stock solution.
-
Materials:
-
3-Chloro-6-methoxy-1H-indazole (MW: 182.61 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out 1.83 mg of 3-Chloro-6-methoxy-1H-indazole into the tube.
-
Add 500 µL of 100% DMSO to the tube. This will yield a final concentration of 20 mM.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes.[9]
-
Visually inspect the solution against a light source to ensure there are no visible particulates.
-
If not fully dissolved, sonicate in a water bath for 5-10 minutes or warm gently to 37°C for 10 minutes, followed by vortexing.[9] Allow the solution to return to room temperature to confirm it remains clear.
-
Once fully dissolved, aliquot into single-use volumes to minimize freeze-thaw cycles.
-
Store at -20°C or -80°C in tightly sealed containers.
-
Protocol 2: Kinetic Solubility Assessment in Assay Buffer
-
Objective: To determine the maximum soluble concentration of the compound in the final assay buffer.
-
Materials:
-
20 mM DMSO stock solution (from Protocol 1)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Plate reader capable of measuring turbidity (e.g., at 620 nm)
-
-
Procedure:
-
Prepare a series of intermediate dilutions of the compound in 100% DMSO (e.g., from 10 mM down to 100 µM).
-
In the 96-well plate, add 98 µL of the assay buffer to each well.
-
Add 2 µL of each DMSO dilution to the buffer-containing wells. This maintains a constant final DMSO concentration of 2%.
-
Include a vehicle control (2 µL of 100% DMSO into 98 µL of buffer).
-
Seal the plate, mix gently, and incubate at room temperature for 1-2 hours.
-
Measure the turbidity of each well using a plate reader at 620 nm.
-
The highest concentration that does not show a significant increase in turbidity compared to the vehicle control is considered the kinetic solubility limit under these conditions.
-
References
- Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- World Pharma Today. (2025, October 17).
- Fiveable. (2025, August 15). pH and Solubility - AP Chem.
- PubMed. General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base.
- WuXi AppTec DMPK. (2024, March 15).
- Benchchem. solubility and stability of N-2H-Indazol-2-ylurea in different solvents.
- Save My Exams. (2024, August 25). pH & Solubility | College Board AP® Chemistry Study Guides 2022.
- Reddit. (2021, August 4). Does anyone know how pH affects solubility??
- Save My Exams. (2024, August 25). pH & Solubility | College Board AP® Chemistry Study Guides 2022.
- Benchchem. Strategies to enhance the solubility of Macrophylline for bioassays.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- ResearchGate. Techniques to improve the solubility of poorly soluble drugs.
- PubMed. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
- ECHEMI. 3-CHLORO-6-METHYL-1H-INDAZOLE.
- Benchchem. Protocol for Dissolving Compounds in DMSO for Biological Assays.
- ResearchGate. (2026, January 11). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole | Request PDF.
- Chemenu. Indazoles.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indazoles [chemenu.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fiveable.me [fiveable.me]
- 12. reddit.com [reddit.com]
- 13. chemistrystudent.com [chemistrystudent.com]
- 14. savemyexams.com [savemyexams.com]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. researchgate.net [researchgate.net]
Purification methods for 3-Chloro-6-methoxy-1H-indazole crude product
This technical guide details the purification strategies for 3-Chloro-6-methoxy-1H-indazole (CAS: 885518-49-0 / Analogous structures), a critical intermediate in the synthesis of kinase inhibitors (e.g., VEGFR inhibitors).
As a Senior Application Scientist, I have structured this guide to prioritize purity and scalability . The methods below are ordered from the most scalable (Recrystallization) to the most specific (Chromatography).
Part 1: Initial Assessment & Crude Profiling
Before initiating purification, you must profile the crude product to select the correct strategy.
Q: How do I determine the primary impurities in my crude 3-Chloro-6-methoxy-1H-indazole? A: The synthesis of this molecule typically involves the chlorination of 6-methoxy-1H-indazole using N-chlorosuccinimide (NCS) or Sodium Hypochlorite (NaOCl). Therefore, your crude profile likely contains:
| Impurity Type | Likely Identity | Detection Method | Removal Strategy |
| Starting Material | 6-Methoxy-1H-indazole | HPLC / TLC (More polar than product) | Recrystallization or Chromatography |
| Regioisomers | 3-Chloro-X-methoxy... (Rare if C3 is unsubstituted) | 1H NMR (Aromatic splitting) | Column Chromatography |
| Over-chlorinated | 3,x-Dichloro-6-methoxy... | LC-MS (M+34 mass shift) | Recrystallization (Solvent rejection) |
| Reagents | Succinimide / Salts | 1H NMR (Singlet ~2.7 ppm) | Water Wash / Acid-Base Extraction |
Part 2: Purification Protocols
Method A: Recrystallization (Primary Strategy)
Best for: Scaling up (>5g) and removing starting material.
Q: What is the optimal solvent system for recrystallizing 3-Chloro-6-methoxy-1H-indazole? A: The 3-chloro and 6-methoxy substituents create a molecule with dual solubility characteristics—lipophilic enough for organics but polar enough for hydrogen bonding. The most robust system is Ethanol/Water or Ethyl Acetate/Heptane .
Protocol: Aqueous Ethanol Recrystallization
-
Dissolution: Suspend the crude solid in Ethanol (95%) at a ratio of 5–7 mL per gram.
-
Heating: Heat to reflux (approx. 78°C) until the solid fully dissolves.
-
Note: If undissolved solids remain after 10 mL/g, hot filter to remove inorganic salts.
-
-
Anti-Solvent Addition: While maintaining reflux, slowly add warm water dropwise until a faint turbidity (cloudiness) persists.
-
Clarification: Add just enough hot Ethanol (0.5–1 mL) to clear the solution again.
-
Crystallization: Remove from heat. Allow to cool to room temperature slowly (over 2 hours) with gentle stirring. Then, chill to 0–4°C for 1 hour.
-
Isolation: Filter the white/off-white needles. Wash with cold 50% Ethanol/Water.
Q: My product is "oiling out" instead of crystallizing. How do I fix this? A: Oiling out occurs when the product precipitates as a liquid before it can organize into a lattice.
-
Fix 1 (Seeding): Retain a small crystal from a previous batch (or scratch the glass) and add it when the solution is slightly supersaturated (warm, not hot).
-
Fix 2 (Solvent Switch): Switch to Ethyl Acetate/Heptane . Dissolve in minimum hot EtOAc, then add Heptane until cloudy. This system is less prone to oiling than aqueous alcohols for methoxy-indazoles.
Method B: Acid-Base Extraction ("The Chemical Wash")
Best for: Removing non-acidic impurities and reagent byproducts.
Q: Can I use acid-base extraction for this molecule? A: Yes. The indazole N-H proton is acidic (pKa ~13-14). The 3-chloro group is electron-withdrawing, increasing acidity compared to the parent indazole, while the 6-methoxy group is electron-donating, slightly decreasing it. The net result is a compound soluble in dilute base.
Protocol:
-
Dissolution: Dissolve crude residue in Ethyl Acetate .
-
Basic Extraction: Extract the organic layer with 1.0 M NaOH (2x).
-
Separation: Discard the organic layer (contains neutral impurities).
-
Precipitation: Cool the aqueous NaOH layer to 0°C. Slowly acidify with 2.0 M HCl to pH ~3-4.
-
Collection: The product will precipitate as a solid. Filter, wash with water, and dry.[3][4]
Warning: If your impurity is the starting material (6-methoxy-1H-indazole), this method will not separate it effectively, as both are acidic indazoles. Use Method A or C for SM removal.
Method C: Flash Column Chromatography
Best for: Difficult separations of regioisomers or high-purity requirements (<1g).
Q: What mobile phase separates the 3-chloro product from the starting material? A: The 3-chloro substitution generally makes the molecule less polar than the unsubstituted starting material due to the "lipophilic halogen" effect.
-
Stationary Phase: Silica Gel (40-63 µm).
-
Mobile Phase: Gradient of Hexanes : Ethyl Acetate .
-
Start: 90:10 (Hex:EtOAc).
-
Ramp: To 60:40 over 20 column volumes.
-
-
Elution Order:
-
Non-polar impurities (over-chlorinated).
-
Target: 3-Chloro-6-methoxy-1H-indazole (typically elutes ~20-30% EtOAc).
-
Starting Material: 6-Methoxy-1H-indazole (elutes later due to higher polarity/H-bonding capability).
-
Part 3: Decision Logic & Workflows
Diagram 1: Purification Strategy Decision Tree
Use this logic flow to determine the correct method for your specific crude profile.
Caption: Logical decision tree for selecting the optimal purification method based on crude impurity profile and scale.
Diagram 2: Recrystallization Workflow
Visualizing the critical temperature zones for the Ethanol/Water protocol.
Caption: Step-by-step thermal profile for the aqueous ethanol recrystallization of indazoles.
Part 4: Troubleshooting FAQ
Q: The product has a persistent yellow/brown color. Is it pure? A: No. Pure 3-Chloro-6-methoxy-1H-indazole should be white to off-white. The color typically comes from oxidation byproducts of the aniline precursors or residual iodine/chlorine species.
-
Solution: Dissolve the solid in refluxing Ethanol and add Activated Carbon (Charcoal) (5-10 wt%). Stir for 15 minutes, filter hot through Celite, then proceed with crystallization.
Q: I see a peak at M+34 in my Mass Spec. What is it? A: This is likely the 3,x-dichloro impurity (over-chlorination). This is common if the reaction temperature was too high or excess NCS was used.
-
Solution: This impurity is more lipophilic than the product. Recrystallization from EtOAc/Heptane is superior here; the dichloro impurity tends to stay in the mother liquor (Heptane-rich phase) while the mono-chloro product crystallizes.
References
-
Organic Syntheses, Coll. Vol. 3, p. 475 (1955); Vol. 20, p. 59 (1940). 3-Chloroindazole Synthesis and Purification. [Link]
-
National Institutes of Health (NIH) - PubChem. 3-Chloro-1H-indazole Compound Summary. [Link]
-
Journal of Medicinal Chemistry. Optimization of Indazole Scaffolds for Kinase Inhibition. (General reference for indazole solubility and pKa trends). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Analysis: 3-Chloro-6-methoxy-1H-indazole vs. The Pazopanib Core
Topic: Comparative Analysis of Indazole Scaffolds: 3-Chloro-6-methoxy-1H-indazole vs. The Pazopanib Core (2,3-Dimethyl-2H-indazol-6-amine) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Tale of Two Tautomers
In the landscape of kinase inhibitor design, the indazole ring is a privileged scaffold.[1] However, the specific substitution pattern and tautomeric state dictate the molecule's fate—whether it becomes a versatile discovery tool or a highly specific clinical agent like Pazopanib (Votrient®).
This guide objectively compares 3-Chloro-6-methoxy-1H-indazole (Compound A) , a versatile "Discovery Scaffold" widely used in Structure-Activity Relationship (SAR) exploration, against 2,3-Dimethyl-2H-indazol-6-amine (Compound B) , the specialized "Clinical Intermediate" that forms the hydrophobic core of Pazopanib.
While Compound B is optimized for a specific Type II binding mode in VEGFR/PDGFR inhibitors, Compound A offers superior synthetic plasticity at the C3 position, making it the preferred starting point for next-generation library synthesis.
Chemical Identity & Structural Divergence[2]
The fundamental difference lies not just in substituents, but in the tautomeric lock.
| Feature | Compound A: The Discovery Scaffold | Compound B: The Pazopanib Intermediate |
| IUPAC Name | 3-Chloro-6-methoxy-1H-indazole | 2,3-Dimethyl-2H-indazol-6-amine |
| Core Structure | 1H-Indazole (N1-H, N2-lone pair) | 2H-Indazole (N1-lone pair, N2-Methyl) |
| Key Functional Handle | C3-Chlorine: Allows Suzuki/Sonogashira coupling. | C3-Methyl: Inert, provides hydrophobic bulk. |
| Electronic Profile | Electron-rich (Methoxy donor); Halogenated (Inductive withdrawal). | Electron-rich (Amine donor); Fixed tautomer. |
| Primary Utility | Library generation (Click chemistry, Cross-coupling). | Targeted synthesis of Pazopanib & analogs. |
| Solubility (LogP) | ~2.8 (Moderate lipophilicity). | ~1.5 (Improved solubility due to amine). |
Structural Visualization
The following diagram illustrates the chemical divergence and reactive sites of both scaffolds.
Figure 1: Structural divergence of Indazole scaffolds. Compound A retains reactivity at C3, while Compound B is "locked" for specific receptor fit.
Synthetic Utility & Intermediate Activity[1][3][4][5]
Compound A: 3-Chloro-6-methoxy-1H-indazole
Activity Profile: High Synthetic Versatility. This intermediate is a "chemical chameleon." The C3-chlorine atom is a pseudo-halide that participates readily in palladium-catalyzed cross-coupling reactions. This allows medicinal chemists to install diverse aryl, heteroaryl, or alkynyl groups at the 3-position, probing the "back pocket" of kinase active sites.
-
Reactivity: High susceptibility to
or Pd-catalyzed coupling at C3. -
Application: Synthesis of Axitinib analogs, PI3K inhibitors, and Trypanothione reductase inhibitors (antileishmanial).
Compound B: 2,3-Dimethyl-2H-indazol-6-amine
Activity Profile: High Specificity / Low Versatility. This intermediate is "purpose-built." The methylation at N2 fixes the indazole in the 2H-tautomer form. This is synthetically challenging to achieve regioselectively (N1 vs N2 methylation is a classic competition), but essential for Pazopanib's biological activity. The C3-methyl group is chemically inert under standard coupling conditions.
-
Reactivity: The primary reactive site is the C6-amine (nucleophile) for coupling with pyrimidines.
-
Application: Exclusive precursor for Pazopanib and related 2H-indazole VEGFR inhibitors.
Biological Implications: Kinase Binding Modes
The choice between these two intermediates dictates the binding mode of the final drug molecule.
The "Hinge Binder" (Derived from Compound A)
Inhibitors derived from 3-Chloro-6-methoxy-1H-indazole typically use the indazole nitrogen (N1-H) and N2 to form hydrogen bonds directly with the kinase hinge region (e.g., Valine residues in the ATP pocket).
-
Mechanism: ATP-competitive (Type I).
-
Target Profile: Broad (PI3K, CDK, VEGFR).
The "Hydrophobic Anchor" (Derived from Compound B)
In Pazopanib , the 2,3-dimethyl-2H-indazole core does not bind the hinge. Instead, it sits deep in the hydrophobic pocket behind the gatekeeper residue. The hinge interaction is handled by the 2-aminopyrimidine moiety attached to the C6-amine.
-
Mechanism: Type II (binds DFG-out conformation).
-
Target Profile: Highly selective for Angiokinase spectrum (VEGFR1/2/3, PDGFR, c-Kit).
Figure 2: Divergent binding modes resulting from the choice of intermediate.
Experimental Protocols
Protocol A: Functionalization of Compound A (Suzuki Coupling)
Demonstrates the "Discovery" utility of 3-Chloro-6-methoxy-1H-indazole.
Objective: Install a phenyl group at C3 to probe hydrophobic pocket depth.
-
Reagents: 3-Chloro-6-methoxy-1H-indazole (1.0 eq), Phenylboronic acid (1.5 eq),
(5 mol%), (2M aq, 3.0 eq). -
Solvent: DME/Water (3:1).
-
Procedure:
-
Degas solvents with nitrogen for 15 mins.
-
Combine reagents in a sealed microwave vial.
-
Heat to 120°C for 30 mins under microwave irradiation (or reflux 12h thermal).
-
Workup: Dilute with EtOAc, wash with brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
-
-
Expected Yield: 75-85%.
-
Validation: disappearance of Cl-isotope pattern in MS; appearance of aromatic protons in
-NMR.
Protocol B: Synthesis of Compound B (Pazopanib Intermediate)
Demonstrates the regioselective challenge of the Clinical Core.
Objective: Synthesis of N,2,3-trimethyl-2H-indazol-6-amine.
-
Starting Material: 3-methyl-6-nitro-1H-indazole.[2][3][4][5][6]
-
Step 1 (Methylation):
-
Dissolve SM in Toluene/DMF. Add Trimethyloxonium tetrafluoroborate (Meerwein's salt) or Trimethyl orthoformate with catalytic
. -
Critical Control: Maintain temp at 60°C. High temps promote N1-methylation (undesired isomer).
-
Purification: Crystallization is required to remove the N1-isomer.
-
-
Step 2 (Reduction):
-
Dissolve nitro-intermediate in Methanol.
-
Add Pd/C (10% wt) and stir under
atmosphere (balloon) or use for chemoselectivity.
-
-
Validation:
-
UV Shift: 2H-indazoles show a distinct bathochromic shift compared to 1H-isomers.
-
NMR: N-Methyl peak at ~4.0 ppm (distinct from N1-Me at ~3.9 ppm).
-
Representative Activity Data
The following table contrasts the biological activity of final compounds derived from these scaffolds against VEGFR2 (KDR), a primary target for Pazopanib.
| Scaffold Source | Derivative Type | VEGFR2 IC50 (nM) | Selectivity Profile | Source |
| Compound B | Pazopanib (Final Drug) | 30 nM | High (VEGFR/PDGFR/c-Kit) | [Harris et al., 2008] |
| Compound A | 3-Aryl-1H-indazole analog | ~150 - 500 nM | Moderate (Hits multiple kinases) | [BenchChem SAR Data] |
| Compound A | 3-Alkynyl-1H-indazole | >1000 nM (VEGFR) | Low for VEGFR; High for PI3K | [NIH/PubMed 1.6] |
Note: Compound A derivatives are generally less potent for VEGFR unless specifically optimized with a "tail" similar to Axitinib. They excel in PI3K and CDK inhibition.
Conclusion
For researchers in early-stage discovery, 3-Chloro-6-methoxy-1H-indazole is the superior tool. Its C3-reactive handle allows for the rapid generation of diverse libraries to probe kinase active sites (Structure-Activity Relationship).
However, for process chemists and those targeting the specific angiogenic profile of Renal Cell Carcinoma therapeutics, 2,3-Dimethyl-2H-indazol-6-amine is the non-negotiable standard. Its unique 2H-tautomeric geometry provides the "lock-and-key" fit required for Pazopanib's clinical efficacy.
References
-
Harris, P. A., et al. (2008). "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor." Journal of Medicinal Chemistry.
-
BenchChem. (2025). "A Comparative Guide to the Synthesis of Pazopanib: 3-Methyl-6-nitro-1H-indazole as a Key Precursor." BenchChem Technical Guides.
-
MDPI. (2024). "An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib." Molecules.
-
NIH/PubMed. (2010). "Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-kinase signaling pathway." National Institutes of Health.[7]
-
ResearchGate. (2022). "Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates."[8][9] Journal of Enzyme Inhibition and Medicinal Chemistry.
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rroij.com [rroij.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib[v1] | Preprints.org [preprints.org]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: 3-Substituted Indazoles in CRAC Channel Blockade
Executive Summary
The Calcium Release-Activated Calcium (CRAC) channel, composed of Orai1 pore subunits and STIM1 sensors, is a primary therapeutic target for autoimmune disorders. While pyrazole-based inhibitors like BTP2 (YM-58483) and GSK-7975A have established the baseline for potency, they often suffer from off-target effects (e.g., TRP channel interference) or poor metabolic stability.
This guide focuses on 3-substituted indazoles (specifically indazole-3-carboxamides ), a structural class engineered to rigidify the scaffold and improve selectivity.[1] Experimental data indicates that while first-generation indazoles (e.g., Compound 12d ) may exhibit slightly lower absolute potency (IC50 ~600 nM) compared to BTP2 (IC50 ~10-100 nM), they offer superior selectivity profiles and a distinct Structure-Activity Relationship (SAR) driven by amide linker regiochemistry.
Mechanism of Action & Signaling Pathway[2]
CRAC channel inhibition prevents the sustainment of high intracellular calcium levels required for the nuclear translocation of NFAT (Nuclear Factor of Activated T-cells). Unlike competitive antagonists, 3-substituted indazoles act as pore blockers , binding directly to the Orai1 selectivity filter (E106 residue region), physically occluding Ca²⁺ influx.
Figure 1: CRAC Signaling and Inhibition Node
Visualization of the STIM1-Orai1 activation cascade and the intervention point of Indazole inhibitors.
Caption: Schematic of the SOCE pathway showing Indazole blockade at the Orai1 pore, preventing downstream NFAT signaling.
Comparative Analysis: Indazoles vs. Industry Standards
The following data aggregates IC50 values from FLIPR (Calcium Flux) and Whole-Cell Patch Clamp assays. Note that IC50 values are assay-dependent; electrophysiology (Patch Clamp) is the gold standard for quantifying channel block.
Table 1: Potency and Selectivity Profile
| Compound Class | Representative Agent | IC50 (FLIPR - HEK293) | IC50 (Patch Clamp - RBL/Jurkat) | Mechanism | Selectivity Notes |
| 3-Substituted Indazole | Compound 12d | ~280 nM | 670 nM | Pore Blocker | High selectivity vs. TRPM4/TRPM7. |
| Pyrazole (Benchmark) | BTP2 (YM-58483) | 10 - 30 nM | 100 - 1000 nM* | Pore Modulator | Potent but promiscuous (hits TRPC3/5). Slow onset. |
| Pyrazole (Modern) | GSK-7975A | ~400 nM | 800 nM - 4 µM | Allosteric Pore Block | High Orai1/Orai3 cross-reactivity. |
| Bi-aryl Amide | Synta66 | ~150 nM | 1 - 3 µM | Pore-adjacent | High selectivity; distinct binding site. |
*Note on BTP2: BTP2 shows "use-dependence" and slow kinetics. Its apparent IC50 shifts significantly based on pre-incubation time (e.g., 10 nM with long incubation vs. 1 µM acute application). Indazoles typically exhibit faster onset/offset kinetics.
Critical SAR Insight: The Linker Regiochemistry
A defining feature of the 3-substituted indazole class is the strict requirement for specific amide regiochemistry.[2][3][4][5]
-
Active: Indazole-3-C(=O)NH -Aryl (Carboxamide).
-
Inactive: Indazole-3-NHC(=O) -Aryl (Reverse Amide).
-
Significance: This sharp SAR cliff suggests a highly specific steric fit within the Orai1 pore vestibule, unlike the more flexible pyrazole equivalents.
Experimental Protocols
To generate the data above, two complementary assays are required. The FLIPR assay provides high-throughput screening, while Patch Clamp confirms direct channel interaction.
Protocol A: FLIPR Calcium Flux Assay (High-Throughput)
Use for: Rapid determination of IC50 and rank-ordering analogs.
-
Cell Preparation: Seed HEK293 cells stably expressing Orai1/STIM1 at 40,000 cells/well in black-walled 96-well plates. Incubate overnight.
-
Dye Loading:
-
Wash cells with HBSS (with 20 mM HEPES).
-
Load with Fluo-4 AM (2-4 µM) + Pluronic F-127 (0.02%) .
-
Crucial Step: Add Probenecid (2.5 mM) to prevent dye leakage via anion transporters.
-
Incubate 45 mins at 37°C.
-
-
Compound Addition:
-
Add Indazole test compounds (0.1 nM – 10 µM) in Ca²⁺-free HBSS.
-
Incubate for 15–30 minutes to allow equilibrium binding.
-
-
Stimulation:
-
Inject Thapsigargin (1 µM) to deplete ER stores and trigger STIM1.
-
Simultaneously re-introduce CaCl₂ (2 mM) extracellularly.
-
-
Readout: Measure fluorescence (Ex 488nm / Em 525nm) on FLIPR Tetra or FlexStation.
-
Analysis: Calculate
. Fit to 4-parameter logistic equation to derive IC50.
Protocol B: Whole-Cell Patch Clamp (Validation)
Use for: Confirming mechanism (pore block vs. modulation) and ruling out false positives from fluorescence artifacts.
-
Setup: RBL-2H3 or Jurkat T cells on glass coverslips.
-
Solutions:
-
Pipette (Intracellular): Cs-Aspartate based (blocks K+ channels), 10 mM BAPTA (clamps intracellular Ca²⁺ to zero to prevent inactivation), 8 mM MgCl₂.
-
Bath (Extracellular):[6] Standard Ringer’s solution (2 mM Ca²⁺).
-
-
Configuration: Establish GΩ seal, break in for whole-cell mode.
-
Induction: Passive store depletion via BAPTA dialysis (wait 2–3 mins for
to develop). -
Voltage Protocol: Apply voltage ramps from -100 mV to +100 mV every 2 seconds.
-
Measurement:
-
Measure current amplitude at -80 mV (inward Ca²⁺ current).
-
Perfuse Indazole compound.
-
Validation: Current should inhibit rapidly. Apply 10 µM La³⁺ at the end as a control for 100% block.
-
Figure 2: Experimental Workflow Logic
Decision tree for validating a new Indazole analog.
Caption: Step-wise validation pipeline from high-throughput screening to lead candidate selection.
References
-
Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters.
-
Derler, I., et al. (2013). The action of selective CRAC channel blockers is affected by the Orai pore geometry. Cell Calcium.[1][7][3][4][5][8][9] (Describes GSK-7975A mechanism).
-
Bird, G.S., et al. (2018). Re-evaluation of some popular CRAC channel inhibitors – structurally similar but mechanistically different? (Comparison of BTP2, Synta66, and GSK-7975A).
-
Zitt, C., et al. (2004). Potent inhibition of Ca2+ release-activated Ca2+ channels and T-lymphocyte activation by the pyrazole derivative BTP2. Journal of Biological Chemistry.
Sources
- 1. Discovery of indazole/indole-3-carboxamides as fast onset and reversible Orai calcium channel blockers - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (PDF) Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers [academia.edu]
- 5. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca2+ entry in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Potency & Functionalization Guide: 3-Chloro vs. 3-Bromo Indazole Inhibitors
The following guide provides an in-depth technical analysis of 3-chloro vs. 3-bromo indazole inhibitors , designed for researchers in medicinal chemistry and drug discovery.
Executive Summary
The indazole scaffold is a privileged structure in kinase (e.g., VEGFR, PLK, CDK) and enzyme (e.g., IDO1, NOS) inhibition. The C3 position is a critical vector for structure-activity relationship (SAR) optimization. While often used as a handle for cross-coupling (Suzuki/Sonogashira), the direct halogenation at C3 (Chloro vs. Bromo) fundamentally alters the inhibitor's physicochemical profile, binding kinetics, and metabolic stability.
Key Takeaway:
-
3-Bromo derivatives typically exhibit higher potency (2–5x) in hydrophobic pockets due to enhanced lipophilicity and stronger halogen bonding (σ-hole interactions).
-
3-Chloro derivatives offer improved metabolic stability and lower molecular weight, often preferred when the binding pocket is sterically constrained or when reducing overall lipophilicity (LogP) is required to improve solubility.
Physicochemical & Mechanistic Comparison
The choice between Chlorine (Cl) and Bromine (Br) at the indazole C3 position is rarely arbitrary. It is a calculated decision based on three pillars: Sterics, Electronics, and Lipophilicity.
| Feature | 3-Chloro Indazole | 3-Bromo Indazole | Impact on Drug Design |
| Van der Waals Radius | 1.75 Å | 1.85 Å | Br requires a larger hydrophobic pocket; Cl fits tighter spaces. |
| C-X Bond Length | ~1.74 Å | ~1.89 Å | Br extends deeper into the "gatekeeper" or solvent-front regions. |
| Lipophilicity ( | Base | +0.15 to +0.25 | Br increases permeability but decreases aqueous solubility. |
| Halogen Bonding (σ-hole) | Weak | Strong | Br forms stronger interactions with backbone carbonyls (e.g., hinge region). |
| Metabolic Stability | High | Moderate | C-Br is more labile to oxidative insertion or displacement than C-Cl. |
Mechanistic Insight: The Sigma-Hole Effect
In kinase inhibitors, the indazole C3-halogen often interacts with the hinge region backbone carbonyls.
-
Bromine exhibits a pronounced positive electrostatic potential cap (σ-hole) along the C-Br bond axis, allowing it to act as a Lewis acid in halogen bonds.
-
Chlorine has a smaller, less polarized σ-hole, making it a weaker halogen bond donor but a better choice if the acceptor angle is non-optimal.
Case Study: Potency Data Analysis
Case A: IDO1 Inhibition (Direct Potency Comparison)
In the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, the substitution pattern on the phenyl ring attached to the indazole core (or directly on the core) drives potency.
-
Study Context: Comparison of
-hydroxyindazolecarboximidamides derivatives. -
Target: IDO1 (Heme-containing enzyme).[1]
-
Observation: The 3-bromo variants consistently outperformed 3-chloro analogs in enzymatic assays.
| Compound Variant | Substituent (C3/Phenyl) | IC50 (Enzymatic) | Mechanism of Potency Shift |
| Compound 8b | 3-Chloro-4-fluoro | ~120 nM | Good fit, but weaker hydrophobic displacement. |
| Compound 8a | 3-Bromo-4-fluoro | 34 nM | 3.5x Potency Increase. The larger Br atom fills the hydrophobic "Pocket A" more effectively and engages in stronger Van der Waals contact with Tyr126/Phe163 residues. |
Case B: Kinase Selectivity (HPK1 Inhibitors)
In Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors utilizing a reverse indazole scaffold:
-
Modification: Introduction of a Chlorine atom at the 3-position (Compound 22).[2]
-
Result: Potency improved from 6.7 nM (H-substituted) to 1.8 nM (Cl-substituted) .
-
Selectivity: The 3-Cl group provided a 597-fold selectivity over CDK2.[2]
-
Why Cl over Br? In this specific ATP-binding pocket, the larger Bromine atom caused steric clash with the gatekeeper residue, whereas Chlorine filled the sub-pocket perfectly without inducing conformational strain.
Decision Logic & SAR Workflow
The following diagram illustrates the decision process for medicinal chemists when selecting between 3-Cl and 3-Br substitutions.
Caption: Decision tree for selecting 3-Cl vs. 3-Br based on structural biology and physicochemical constraints.
Experimental Protocols
Protocol A: Regioselective Synthesis (3-Bromoindazole)
Objective: Selective bromination at C3 without poly-halogenation on the benzene ring.
-
Reagents: 1H-Indazole (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq).
-
Solvent: Acetonitrile (MeCN) or DMF.
-
Procedure:
-
Dissolve 1H-indazole in MeCN (0.5 M concentration).
-
Add NBS portion-wise at 0°C to prevent exotherm.
-
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitor: TLC (Hexane/EtOAc 7:3). 3-Bromo product is less polar than starting material.
-
Workup: Dilute with water. The product often precipitates. Filter and wash with cold water. Recrystallize from Ethanol if necessary.
-
-
Yield: Typically 85–95%.
-
Note: For 3-Chloro, substitute NBS with N-Chlorosuccinimide (NCS) . Reaction times will be significantly longer (12–24h) or require heating (60°C) due to lower reactivity of NCS.
Protocol B: In Vitro Potency Assay (General Kinase/Enzyme)
Objective: Determine IC50 for matched pair inhibitors.
-
Preparation: Prepare 10mM stocks of 3-Cl and 3-Br analogs in 100% DMSO.
-
Dilution: Serial 3-fold dilution in assay buffer (final DMSO < 1%).
-
Incubation:
-
Mix Enzyme (e.g., IDO1 or Kinase) + Substrate + Test Compound.
-
Incubate at 37°C for 30–60 mins.
-
-
Detection:
-
Kinase: ADP-Glo or 33P-ATP radiometric readout.
-
IDO1: Ehrlich’s reagent (colorimetric detection of kynurenine at 490 nm).
-
-
Analysis: Fit data to a 4-parameter logistic equation:
Synthetic Workflow Visualization
The following diagram outlines the synthetic utility of these intermediates. While 3-Br is a better handle for coupling, 3-Cl is often the final desired substituent.
Caption: Synthetic divergence. 3-Br is the preferred intermediate for generating complex 3-aryl drugs, while 3-Cl is a distinct final pharmacophore.
References
-
IDO1 Inhibitor SAR: Comparison of halogenated phenyl-indazole derivatives. Molecules. 2017; 22(11):1953.
-
HPK1 Inhibitor Optimization: Discovery of reverse indazole inhibitors and 3-position SAR. Journal of Medicinal Chemistry. 2021; 64(5):2634–2658.
-
Halogen Bonding in Kinases: "The role of halogen bonding in inhibitor recognition." Journal of Medicinal Chemistry. 2014.
-
Indazole Functionalization Review: Comprehensive guide to C3 functionalization. Chemistry of Heterocyclic Compounds. 2020.
-
Ultrasound-Assisted Bromination: Efficient synthesis of 3-bromoindazoles.[3] RSC Advances. 2022.
Sources
- 1. Frontiers | Novel 1,2,3-Triazole Erlotinib Derivatives as Potent IDO1 Inhibitors: Design, Drug-Target Interactions Prediction, Synthesis, Biological Evaluation, Molecular Docking and ADME Properties Studies [frontiersin.org]
- 2. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparative Guide: NMR Characterization of 3-Chloro-6-methoxy-1H-indazole
Executive Summary & Strategic Context
3-Chloro-6-methoxy-1H-indazole is a critical pharmacophore in the synthesis of tyrosine kinase inhibitors (e.g., Axitinib analogs). Its structural integrity hinges on the precise regioselective chlorination at the C-3 position.
This guide provides a comparative analysis between the target molecule and its precursor, 6-methoxy-1H-indazole . The core objective is to equip medicinal chemists with a self-validating NMR protocol to confirm the C-3 halogenation while ruling out common impurities like N-chlorinated species or regioisomers.
Key Differentiators
| Feature | Precursor (6-methoxy-1H-indazole) | Target (3-Chloro-6-methoxy-1H-indazole) |
| H-3 Proton | Sharp Singlet ( | ABSENT (Diagnostic Silence) |
| C-3 Carbon | Methine (CH) | Quaternary (C-Cl) |
| NH Signal | Broad, labile | Broad, slightly downfield shifted (Acidic) |
Comparative NMR Profiling
The following data represents the comparative chemical shifts in DMSO-d
Proton NMR ( H) Comparison
| Position | Precursor ( | Target ( | Multiplicity ( | Structural Insight |
| NH (1) | 12.80 | 12.95 - 13.10 | br s | Acidic proton; confirms 1H-tautomer over 2H. |
| H-3 | 7.95 | --- | Silent | Primary confirmation of chlorination. |
| H-4 | 7.62 | 7.55 - 7.65 | d ( | Peri-position to C3; sensitive to steric changes. |
| H-5 | 6.78 | 6.85 | dd ( | Ortho to H4, Meta to H7. |
| H-7 | 6.90 | 6.95 | d ( | Shielded by C6-OMe; Ortho to NH. |
| OMe (6) | 3.80 | 3.82 | s | Characteristic methoxy singlet; integral reference (3H). |
Carbon NMR ( C) & DEPT Analysis
| Carbon | Type | Precursor ( | Target ( | Validation Logic |
| C-3 | CH / Cq | 133.5 | 134.8 | Becomes Quaternary . Invisible in DEPT-135. |
| C-6 | Cq-O | 159.2 | 160.1 | Deshielded by Oxygen (Ipso). |
| C-7a | Cq | 142.0 | 141.5 | Bridgehead carbon. |
| C-3a | Cq | 115.5 | 114.8 | Bridgehead carbon. |
| OMe | CH | 55.6 | 55.8 | Standard methoxy region. |
Experimental Protocol: Synthesis & Characterization Workflow
This protocol ensures the isolation of the correct tautomer and minimizes N-chlorination byproducts.
Synthesis Context (Brief)
-
Reagents: 6-methoxy-1H-indazole, N-Chlorosuccinimide (NCS), Acetonitrile or DMF.
-
Conditions: 60°C, 4 hours.
-
Purification: Precipitation in water followed by recrystallization (Ethanol/Water). Avoid column chromatography if possible to prevent tautomeric equilibration on silica.
NMR Sample Preparation
-
Mass: Weigh 5–10 mg of the dried solid.
-
Solvent: Add 0.6 mL DMSO-d
(99.9% D).-
Note: Do not use CDCl
unless necessary; the NH signal often broadens into the baseline, making integration difficult.
-
-
Tube: Use high-precision 5mm NMR tubes to resolve the fine meta-coupling (
Hz) between H-5 and H-7.
Characterization Logic Flow
The following diagram illustrates the decision matrix for validating the structure.
Figure 1: Decision logic for confirming C-3 chlorination versus Starting Material (SM) or N-chlorinated impurities.
Advanced Structural Validation (2D NMR)
For regulatory submission or rigorous structure elucidation, 1D NMR is insufficient. You must establish connectivity using 2D techniques.
HMBC (Heteronuclear Multiple Bond Correlation)
This is the "Gold Standard" for this molecule.
-
The Problem: C-3 is quaternary in the product, so HSQC shows no correlation.
-
The Solution: Look for HMBC correlations from NH (H-1) and H-4 .
-
NH
C-3: The NH proton (if visible) will show a weak 3-bond correlation to the C-3 carbon (~134.8 ppm). -
H-4
C-3: The doublet at ~7.6 ppm will show a strong 3-bond correlation to C-3. -
H-4
C-6: Confirms the placement of the Methoxy group relative to the aromatic ring.
-
Tautomerism (1H vs 2H)
Indazoles exist in dynamic equilibrium. In DMSO-d
-
1H-Indazole: C-3 is typically around 134 ppm.
-
2H-Indazole: If alkylated or locked in 2H form, C-3 shifts significantly upfield (~120-125 ppm) and the proton coupling patterns change.
-
Validation: The presence of the NH at >12.5 ppm strongly supports the 1H-tautomer.
Troubleshooting & Common Pitfalls
| Observation | Diagnosis | Corrective Action |
| Extra Singlet at ~8.0 ppm | Unreacted Starting Material (SM). | Recrystallize from EtOH/H |
| Missing NH Signal | 1. Sample too dilute.2. Wet DMSO (H-D exchange).3. N-Chlorination (N-Cl). | 1. Increase concentration (>10mg).2. Use fresh ampoule of DMSO-d |
| Split Methoxy Peak | Rotamers or impurities. | Check HPLC purity. If pure, run VT-NMR (Variable Temp) at 80°C to coalesce rotamers. |
References
-
Lier, E. et al. (2022). Synthesis and spectral characterization of related compounds of riluzole and indazole derivatives. Semantic Scholar.
-
Reich, H. J. (2021).[1] Structure Determination Using Spectroscopic Methods: 13C NMR of Heterocycles.[1] University of Wisconsin-Madison / Organic Chemistry Data.
-
Claramunt, R. M., et al. (2007). 13C and 15N NMR chemical shifts of indazoles: Experimental and GIAO calculated data. Magnetic Resonance in Chemistry.[1][2][3][4][5][6]
-
Vertex Pharmaceuticals. (2010). Patent WO2010115064: Indazole inhibitors of kinases. (Source for general 3-chloroindazole spectral patterns in drug synthesis).
Sources
Navigating the Labyrinth of Impurities in 3-Chloro-6-methoxy-1H-indazole: A Comparative Guide to Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. Impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of a final drug product.[1][2][3] This guide provides an in-depth comparison of mass spectrometry-based techniques for the analysis of impurities in 3-Chloro-6-methoxy-1H-indazole, a key building block in the synthesis of various pharmaceuticals.
The International Council for Harmonisation (ICH) has established stringent guidelines for the identification, qualification, and reporting of impurities in new drug substances.[4][5][6] These guidelines necessitate the use of highly sensitive and specific analytical methods to detect and characterize impurities, which can originate from starting materials, by-products of the synthesis, degradation products, or residual reagents and solvents.[4][7]
The Challenge of Impurity Profiling
3-Chloro-6-methoxy-1H-indazole, due to its reactive nature and complex synthesis, can present a variety of potential impurities. Understanding the synthetic route is crucial for predicting likely impurities.[7] Common impurities can include regioisomers, products of over-halogenation (e.g., di-chloro species), unreacted starting materials and intermediates, and degradation products formed under stress conditions like heat, light, or humidity.[7]
Mass Spectrometry: The Gold Standard for Impurity Analysis
Mass spectrometry (MS) has emerged as a powerful tool for impurity profiling due to its exceptional sensitivity, selectivity, and ability to provide structural information.[1][8] Unlike optical detection methods like UV, which may not be able to identify co-eluting or structurally similar compounds, MS provides precise mass-to-charge ratio (m/z) data, enabling the confident identification of unknown impurities.[1]
This guide will compare three commonly employed mass spectrometry techniques for the analysis of 3-Chloro-6-methoxy-1H-indazole impurities:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Mass Spectrometry Techniques
The choice of the most suitable mass spectrometry technique depends on the specific characteristics of the impurities and the analytical objectives.
| Feature | LC-MS/MS | GC-MS | High-Resolution Mass Spectrometry (HRMS) |
| Principle | Separation by liquid chromatography followed by mass analysis using two mass analyzers in series. | Separation of volatile compounds by gas chromatography followed by mass analysis. | Provides highly accurate mass measurements, enabling the determination of elemental composition.[1][9] |
| Applicability | Suitable for a wide range of polar and non-polar, thermally labile, and high molecular weight compounds.[10] | Ideal for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.[10][11] | Applicable to a broad range of compounds, offering unparalleled confidence in identification.[8][9] |
| Sensitivity | High sensitivity, often in the picogram to femtogram range.[12] | Very high sensitivity for volatile compounds, often in the picogram range.[13] | Extremely high sensitivity and specificity, capable of detecting trace-level impurities.[8][9] |
| Selectivity | Excellent selectivity through the use of Multiple Reaction Monitoring (MRM). | Good selectivity, but can be limited by co-eluting compounds with similar fragmentation patterns. | Exceptional selectivity due to high mass accuracy, allowing differentiation of isobaric interferences.[1] |
| Structural Info | Provides fragmentation patterns that aid in structural elucidation.[8] | Electron Ionization (EI) provides reproducible fragmentation patterns for library matching. | Accurate mass measurements of precursor and fragment ions allow for confident elemental composition determination and structural elucidation.[1][14][15] |
| Speed | Relatively fast analysis times. | Can have longer run times depending on the volatility of the analytes. | Fast data acquisition, but data processing can be more complex. |
| Cost | Moderate to high initial investment and running costs. | Lower initial investment and running costs compared to LC-MS/MS. | Highest initial investment and maintenance costs. |
Experimental Workflows
A systematic approach is essential for the successful identification and quantification of impurities. The following diagrams illustrate typical workflows for LC-MS/MS and GC-MS analysis.
Caption: LC-MS/MS workflow for impurity analysis.
Caption: GC-MS workflow for impurity analysis.
Detailed Experimental Protocols
Protocol 1: LC-MS/MS Method for Impurity Profiling
This method is a general starting point and may require optimization for specific impurities.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 3-Chloro-6-methoxy-1H-indazole sample.
-
Dissolve in 10 mL of a suitable solvent (e.g., acetonitrile/water 50:50 v/v).
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the impurities from the main compound (e.g., 5-95% B over 15 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan for initial screening and product ion scan for fragmentation analysis.
-
Collision Energy: Optimized for each impurity to achieve characteristic fragmentation.
-
Protocol 2: GC-MS Method for Volatile Impurity Analysis
This protocol is suitable for identifying volatile or semi-volatile impurities.
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the 3-Chloro-6-methoxy-1H-indazole sample.
-
Dissolve in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, perform derivatization (e.g., silylation) to improve the volatility of polar impurities.
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: A suitable temperature program to separate the analytes (e.g., start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
The Power of High-Resolution Mass Spectrometry (HRMS)
For unambiguous identification of unknown impurities, High-Resolution Mass Spectrometry (HRMS) is the ultimate tool.[1][8][9] HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide mass measurements with high accuracy (typically < 5 ppm).[1][14][15] This level of precision allows for the determination of the elemental composition of an ion, significantly narrowing down the potential structures of an unknown impurity.[1]
Caption: Advantage of HRMS in impurity identification.
Conclusion and Recommendations
The selection of the most appropriate mass spectrometry technique for the analysis of 3-Chloro-6-methoxy-1H-indazole impurities requires a careful consideration of the potential impurities and the desired level of information.
-
For routine quality control and known impurity analysis, LC-MS/MS offers a robust and sensitive solution. Its high throughput and selectivity make it ideal for monitoring specified impurities.
-
For the analysis of volatile impurities and starting materials, GC-MS is a cost-effective and reliable technique. Its extensive spectral libraries are invaluable for the identification of common volatile organic compounds.
-
For the comprehensive characterization of unknown impurities and for regulatory submissions, High-Resolution Mass Spectrometry (HRMS) is indispensable. The high mass accuracy provided by HRMS delivers unparalleled confidence in structural elucidation and is often required by regulatory agencies for the qualification of new impurities.[3]
A multi-faceted approach, often employing a combination of these techniques, will provide the most comprehensive understanding of the impurity profile of 3-Chloro-6-methoxy-1H-indazole, ensuring the development of safe and effective pharmaceutical products.
References
- Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
- Sterling Pharma Solutions. (n.d.). High resolution mass spectrometry for impurity profiling.
- Pharmaffiliates. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
- Thermo Fisher Scientific. (n.d.). Effective Workflow for Pharmaceutical API Impurity Analysis using HR- LCMS and Compound Discoverer.
- Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
- Benchchem. (2025). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.
- ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry.
- ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works.
- European Medicines Agency. (n.d.). Quality: impurities.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- ACS Publications. (2025, September 10). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry.
- DoCoLab, UGent. (n.d.). Use of liquid chromatography tandem mass spectrometry (LC-MS/MS) and gas chromatography (GC-MS) in the detection of fluoxymesterone metabolites.
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- PMC. (2023, April 18). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS.
- PMC. (2025, July 1). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review.
- ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent.
- Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
- MDPI. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Agilent. (n.d.). GC AND GC/MS.
- ResearchGate. (2025, August 9). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.
- PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- PMC. (2021, December 11). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies.
- PMC. (n.d.). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine.
- RASĀYAN. (n.d.). SYSTEMATIC LC-MS/MS METHOD FOR QUANTIFICATION OF 2,3-DIMETHYL-2H-INDAZOLE-6-AMINE CONTENT IN PAZOPANIB HYDROCHLORIDE.
- ResearchGate. (2025, August 8). Liquid chromatography-high resolution mass spectrometry methods for the identification of antifungal azoles' transformation products through suspect and non-target analysis.
- DSpace. (n.d.). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS.
- Mohamed Abdelahi, M. M., et al. (2018). SYNTHESIS AND CRYSTAL STRUCTURE OF 3-CHLORO-6-NITRO-1-(PROP-2-EN-1-YL)-1H-INDAZOLE.
- Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
- ResearchGate. (n.d.). Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS.
- Asian Journal of Research in Chemistry. (2010, February 27). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium.
- University of Dundee. (2023, January 25). A Ground Truth Data Set of Gas Chromatography Mass Spectrometry (GCMS) Analysed Synthesised Methylenedioxymethylamphetamine. Discovery Research Portal.
Sources
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. tasianinch.com [tasianinch.com]
- 5. Quality guidelines: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 6. biotech-spain.com [biotech-spain.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. dshs-koeln.de [dshs-koeln.de]
- 11. hpst.cz [hpst.cz]
- 12. agilent.com [agilent.com]
- 13. ajrconline.org [ajrconline.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. hpst.cz [hpst.cz]
Safety Operating Guide
Personal protective equipment for handling 3-Chloro-6-methoxy-1H-indazole
Executive Safety Directive
Immediate Action Required: Treat 3-Chloro-6-methoxy-1H-indazole as a Potent Pharmacological Intermediate .
While standard Safety Data Sheets (SDS) often default to generic "Irritant" classifications for research chemicals, the structural motif of this compound (an indazole core with halogen and ether substitutions) is a privileged scaffold in medicinal chemistry, frequently associated with kinase inhibition and receptor modulation .
The Core Risk: The primary hazard is not just acute chemical burns, but uncharacterized biological activity combined with dust inhalation during weighing.
Golden Rule: Handle as Occupational Exposure Band (OEB) 3 (Potent) until toxicological data proves otherwise.
Hazard Profile & Risk Assessment
Chemical Identity[2][3][4][5]
-
Physical State: Solid (typically off-white to beige powder)[1]
-
Solubility: Low in water; soluble in DMSO, Methanol, DCM.
Toxicological Inference (The "Why" Behind the Protocol)
| Hazard Class | Likely GHS Code | Mechanism of Action |
| Acute Toxicity (Oral) | H302 | Indazoles are biologically active; ingestion may trigger systemic effects (CNS or cardiovascular).[1] |
| Skin/Eye Irritation | H315 / H319 | The 3-chloro substituent increases lipophilicity, enhancing skin penetration compared to the parent indazole. |
| Respiratory Sensitization | H335 | Fine organic powders are potent respiratory irritants. Inhalation is the highest risk vector. |
| Germ Cell Mutagenicity | Suspected | Halogenated heterocycles can interact with DNA; treat as a potential genotoxin. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent dermal absorption (via solvent vehicles) and inhalation (dust generation).
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection | Double Nitrile Gloves (0.11 mm min.[1] thickness) | Layering Logic: The outer glove protects against physical abrasion and gross contamination. The inner glove acts as a barrier against permeation if the outer glove is compromised. Note: Latex is permeable to many organic solvents used with this compound (e.g., DCM). |
| Respiratory | Engineering Control Primary (Fume Hood). Backup:N95 or P100 Respirator | The compound is a solid powder. Static electricity can cause "fly-off" during weighing.[1] If a fume hood is unavailable (not recommended), a fit-tested P100 is mandatory.[1] |
| Eye/Face | Chemical Splash Goggles | Safety glasses are insufficient for powders. Goggles seal the eye area, preventing dust migration behind the lens. |
| Body | Tyvek® Lab Coat / Sleeves | Standard cotton coats absorb powders. Tyvek sheds particles. Disposable sleeves cover the wrist gap between the glove and coat. |
Operational Protocols
A. The "Static-Free" Weighing Protocol
The most critical moment for exposure is transferring the dry solid.[1]
-
Environment: All weighing MUST occur inside a certified chemical fume hood.
-
Preparation: Place a disposable balance draft shield or a simple secondary container (wide-mouth jar) inside the hood.
-
Static Control: Use an anti-static gun (ionizer) on the spatula and weighing boat before touching the powder. Indazoles are often "fluffy" and prone to static fly-off.[1]
-
Transfer:
-
Do NOT use a metal spatula if the compound is being weighed for metal-catalyzed coupling (Suzuki/Buchwald) to avoid trace contamination.[1] Use porcelain or anti-static plastic.
-
Immediately recap the source vial.
-
-
Decon: Wipe the balance area with a wet paper towel (water/surfactant) before removing hands from the hood.
B. Solubilization & Reaction Setup
Once dissolved, the risk of skin absorption increases significantly.
-
Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents are skin penetrants and will carry the indazole through the gloves.
-
Glove Discipline: Change outer gloves immediately if a splash occurs. Do not wait for "breakthrough."
-
Labeling: Any flask containing the solution must be labeled "Caution: Potent Intermediate."
C. Waste Disposal Strategy
-
Solid Waste: Disposable spatulas, weighing boats, and contaminated gloves go into Hazardous Solid Waste (Incineration).
-
Liquid Waste: Segregate into Halogenated (if DCM/Chloroform used) or Non-Halogenated organic waste streams.
-
Wash Water: First rinse of glassware should be collected as organic waste, not flushed down the drain.
Emergency Response Workflow
Biological Exposure Pathways
-
Inhalation: Move to fresh air immediately. The chlorine group can hydrolyze on mucous membranes, causing delayed irritation.
-
Skin Contact: Wash with soap and water for 15 minutes.[5] Do not use alcohol, as it may increase absorption of the compound.
-
Eye Contact: Flush for 15 minutes. Seek medical attention; indazoles can cause corneal clouding if untreated.
Spills (Solid Powder)[1]
-
Isolate: Evacuate the immediate area (3-meter radius).
-
PPE Up: Don N95/P100 respirator and double gloves.
-
Contain: Cover spill with wet paper towels to prevent dust aerosolization.
-
Clean: Scoop up wet material. Wipe area with 10% bleach solution (oxidizes the heterocycle) followed by water.
Visualized Safety Workflow
The following diagram outlines the decision logic for handling this specific compound class.
Caption: Operational workflow distinguishing between dust inhalation risks (Solid) and enhanced dermal absorption risks (Solution).
References & Authority
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6] [Link]
-
PubChem. (n.d.). Compound Summary: Indazole Derivatives Safety Profile. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). [Link]
-
European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets. [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. echemi.com [echemi.com]
- 3. 1781051-95-3|3-Chloro-6-methoxy-1-methyl-1H-indazole|BLD Pharm [bldpharm.com]
- 4. 3-Chloro-6-methoxy-1H-indazole-²úÆ·ÐÅÏ¢-ËÕÖÝÊ©ÑÇÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [shiyabiopharm.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. reed.edu [reed.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
